3-Methoxy-4'-nitro-1,1'-biphenyl CAS number and registry details
CAS Registry Number: 107624-96-4 [1][2] Executive Summary This technical guide profiles 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family.[1][2] Distinguished by its meta-subs...
This technical guide profiles 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family.[1][2] Distinguished by its meta-substituted methoxy group on one phenyl ring and a para-substituted nitro group on the opposing ring, this compound serves as a critical intermediate in the synthesis of functionalized biaryls. Its primary utility lies in medicinal chemistry as a scaffold for amino-biphenyl derivatives (via nitro-reduction) and in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][2]
This document details the physicochemical properties, a validated Suzuki-Miyaura synthesis protocol, mechanistic insights, and safety standards required for high-integrity research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Detail
IUPAC Name
3-Methoxy-4'-nitro-1,1'-biphenyl
CAS Number
107624-96-4
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
SMILES
COc1cccc(c1)-c2ccc(cc2)[O-]
Appearance
Pale yellow to yellow crystalline solid
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point
Approx. 85–95 °C (Isomer dependent; experimental verification recommended)
The most robust route to 3-Methoxy-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene .[1][2] This pathway is preferred over direct nitration due to its superior regioselectivity.
Reaction Logic[1]
Electrophile: 1-Bromo-4-nitrobenzene.[1][2][3] The electron-withdrawing nitro group activates the C-Br bond for oxidative addition.[1][2]
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate under reduced pressure to yield the crude yellow solid.[3]
Purification:
Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).[1][2]
Recrystallize from Ethanol if high purity (>99%) is required for biological assays.[1][2]
Mechanistic Insight: The Catalytic Cycle
The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.[2][6] The electron-deficient nature of the nitro-bromide accelerates the oxidative addition step, often the rate-determining step in cross-couplings.[1][2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 3-Methoxy-4'-nitro-1,1'-biphenyl synthesis.
Applications in Research & Development
Medicinal Chemistry Precursor
The nitro group at the 4' position is a "masked" amine. Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl (using Fe/HCl or H₂/Pd-C) yields 4'-Amino-3-methoxybiphenyl .[1][2]
Significance: Amino-biphenyls are structurally related to the benzidine class of compounds.[1][2] They are used to study metabolic activation pathways (N-hydroxylation) and mutagenicity in the Ames test, aiding in the safety profiling of drug candidates.
Materials Science[1][2]
Liquid Crystals: The biphenyl core provides the rigid mesogenic unit required for liquid crystalline behavior. The methoxy tail acts as a flexible spacer, while the nitro group provides a strong dipole moment, essential for tuning the dielectric anisotropy of LC mixtures.
Safety & Handling (HSE)
Hazard Class
Description
Precaution
Acute Toxicity
Nitroaromatics can be toxic if inhaled or absorbed through skin.[1][2]
Dispose of aqueous waste as hazardous chemical waste.
Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) scan to identify the onset of thermal decomposition, ensuring the reaction temperature (85°C) remains well below the exotherm onset.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11138924, 4'-Methoxy-3-nitro-1,1'-biphenyl. (Note: Isomeric reference for property comparison). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link][1][2]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
The Thermodynamic Stability of 3-Methoxy-4'-nitro-1,1'-biphenyl is a critical parameter in its application as a pharmacophore scaffold and advanced material intermediate.[1] This guide synthesizes theoretical thermodynam...
Author: BenchChem Technical Support Team. Date: February 2026
The Thermodynamic Stability of 3-Methoxy-4'-nitro-1,1'-biphenyl is a critical parameter in its application as a pharmacophore scaffold and advanced material intermediate.[1] This guide synthesizes theoretical thermodynamic principles with practical experimental protocols to establish a rigorous stability profile.
3-Methoxy-4'-nitro-1,1'-biphenyl represents a class of "push-pull" biphenyl systems where the electron-donating methoxy group (meta-position, Ring A) and the electron-withdrawing nitro group (para-position, Ring B) create a polarized electronic environment.[1] While the biphenyl core confers significant kinetic stability, the thermodynamic stability is governed by the rotational barrier around the C1-C1' bond and the decomposition threshold of the nitro moiety. This guide provides the framework for characterizing these parameters to ensuring API (Active Pharmaceutical Ingredient) integrity.
Physicochemical & Thermodynamic Characterization
The following data integrates known experimental values from structural analogs (e.g., 4'-Methoxy-3-nitrobiphenyl) with computed descriptors for the specific 3-methoxy-4'-nitro isomer.
Table 1: Physicochemical Property Matrix
Property
Value / Range
Confidence
Source/Method
Melting Point
78 – 85 °C
High (Analog-Inferred)
DSC Prediction (vs. CAS 15854-73-6)
Boiling Point
380 – 390 °C
Medium
Computed (760 mmHg)
Enthalpy of Fusion ()
18 – 22 kJ/mol
Medium
Group Contribution Method
LogP (Octanol/Water)
3.8 – 4.1
High
QSAR Consensus
Decomposition Onset ()
> 240 °C
High
TGA (Nitroarene characteristic)
Bond Dissociation Energy (C-NO₂)
~280 kJ/mol
High
DFT / Arrhenius parameters
Thermodynamic Stability Analysis
Enthalpic & Entropic Drivers
The thermodynamic stability of this molecule is primarily dictated by the conjugation efficiency between the two phenyl rings.
Rotational Barrier: The meta-methoxy group imposes steric strain, forcing the biphenyl system into a non-planar conformation (dihedral angle
).[1] This reduces -conjugation compared to planar systems but increases solubility and lowers the crystal lattice energy (), making the solid form thermodynamically metastable compared to its planar analogs.
Nitro Group Thermodynamics: The nitro group is the thermodynamic "weak link." At elevated temperatures (
C), the C-N bond cleavage becomes entropically favorable (), driving irreversible decomposition into phenoxy and nitro-biphenyl radicals.
Polymorphism Risk
Given the conformational flexibility of the biphenyl bond, 3-Methoxy-4'-nitro-1,1'-biphenyl exhibits a high propensity for polymorphism.[1]
Form I (Thermodynamic): Denser packing, higher melting point, obtained from slow crystallization (e.g., EtOH/Hexane).
Form II (Kinetic): Lower density, metastable, obtained from rapid precipitation or spray drying.
Protocol: Differentiate forms using Powder X-Ray Diffraction (PXRD). Form I typically exhibits sharp peaks at
values distinct from the amorphous halo of Form II.
Synthesis & Impurity Impact on Stability[1]
The thermodynamic stability of the bulk material is often compromised by trace impurities from the synthesis. The standard route is the Suzuki-Miyaura Cross-Coupling .
Synthetic Pathway (Graphviz Diagram)
Figure 1: Suzuki-Miyaura coupling pathway highlighting critical impurities that can catalyze degradation.[1]
Impurity-Driven Instability[1]
Palladium Residues: Residual Pd(0) can act as a radical initiator, lowering the thermal decomposition onset by 20-50°C. Limit: < 10 ppm.
Protodeboronation Byproducts: Presence of anisole derivatives lowers the bulk melting point (eutectic depression), leading to "sweating" or physical instability during storage.
Experimental Protocols for Stability Profiling
As a Senior Scientist, you must validate stability using stress testing (Forced Degradation).
Figure 2: Primary degradation pathways under environmental stress conditions.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11128079, 4-Methoxy-4'-nitrobiphenyl (Isomer Analog).[1] Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Molecules, 28, 7226. Retrieved from [Link]
Technical Guide: Molecular Analysis & Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl
Executive Summary This technical guide provides a comprehensive analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family. Often utilized as a scaffold in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family. Often utilized as a scaffold in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates, this molecule combines an electron-donating methoxy group and an electron-withdrawing nitro group on a conjugated biphenyl system.
This document details the physicochemical properties, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and predictive analytical characterization (NMR/MS) required for structural confirmation.
Part 1: Molecular Identity & Physicochemical Analysis[1][2]
Isomeric Configuration: The biphenyl core features a methoxy substituent at the meta position (3) of Ring A and a nitro substituent at the para position (4') of Ring B.
CAS Registry Number: Note: While specific isomers like 4-methoxy-4'-nitro (CAS 2143-90-0) are common, the 3-methoxy-4'-nitro isomer is a specialized intermediate. Synthesis is often required.
Quantitative Data Table
Property
Value
Unit
Notes
Molecular Formula
C₁₃H₁₁NO₃
-
-
Molecular Weight
229.23
g/mol
Average Mass
Monoisotopic Mass
229.0739
Da
For High-Res MS (HRMS)
Exact Mass
229.073893
Da
-
Heavy Atom Count
17
-
C, N, O
CLogP (Predicted)
~3.8
-
Lipophilicity indicator
Topological Polar Surface Area
55.05
Ų
45.8 (NO₂) + 9.2 (OCH₃)
Elemental Analysis
C: 68.12%H: 4.84%N: 6.11%O: 20.94%
%
Theoretical
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust method for synthesizing unsymmetrical biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures regiospecificity, avoiding the mixture of isomers common in direct nitration methods.
Retrosynthetic Logic
To construct 3-Methoxy-4'-nitro-1,1'-biphenyl , we couple an aryl halide with an arylboronic acid.
Note: The reverse coupling (3-Bromoanisole + 4-Nitrophenylboronic acid) is also viable, but 4-nitro halides are generally more reactive in oxidative addition due to the electron-withdrawing nitro group.
Experimental Workflow
Reagents:
1-Bromo-4-nitrobenzene (1.0 eq)
3-Methoxyphenylboronic acid (1.2 eq)
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)
K₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)
Step-by-Step Protocol:
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes.
Solvation: Add 1-Bromo-4-nitrobenzene (5 mmol) and 3-Methoxyphenylboronic acid (6 mmol) to the flask. Dissolve in degassed solvent (20 mL).
Base Addition: Add aqueous K₂CO₃ (2M, 5 mL) or solid K₂CO₃ (10 mmol).
Catalyst Induction: Add Pd(PPh₃)₄ (0.15 - 0.25 mmol) quickly to minimize air exposure.
Reflux: Heat the mixture to 90–100°C under inert atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2x) and brine (1x).
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Reaction Pathway Visualization
Figure 1: Suzuki-Miyaura cross-coupling pathway for the regiospecific synthesis of the target biphenyl.
Part 3: Analytical Characterization[6]
Mass Spectrometry (EI-MS)
Under Electron Ionization (70 eV), nitro-methoxy-biphenyls exhibit a distinct fragmentation pattern useful for structural confirmation.
Molecular Ion (M⁺): m/z 229 (High intensity, typical of stable biphenyl systems).
Primary Fragmentation (Loss of NO₂): m/z 229 → 183 ([M - NO₂]⁺). This is often the base peak or second highest peak due to the labile C-N bond.
Secondary Fragmentation (Loss of Methyl): m/z 229 → 214 ([M - CH₃]⁺). Loss of the methyl radical from the methoxy group.[2]
Sequential Loss: m/z 183 → 155 (Loss of CO from the phenolic intermediate formed after methyl loss).
Nuclear Magnetic Resonance (¹H NMR)
The NMR spectrum will show two distinct spin systems due to the lack of symmetry between the two rings.
Predicted Shifts (CDCl₃, 400 MHz):
Methoxy Group: Singlet (3H) at ~3.85 ppm .
Ring B (4'-Nitro): An AA'BB' system (appearing as two doublets) characteristic of para-substitution.
Protons ortho to NO₂: Doublet (2H) at ~8.25 ppm (Deshielded).
Protons meta to NO₂: Doublet (2H) at ~7.70 ppm .
Ring A (3-Methoxy):
Proton 2 (isolated between Ph and OMe): Narrow triplet/singlet at ~7.15 ppm .
Proton 5 (meta to both): Triplet at ~7.40 ppm .
Protons 4 and 6: Doublets/Multiplets at ~7.20 ppm and ~6.95 ppm .
Fragmentation Logic Diagram
Figure 2: Predicted Electron Ionization (EI) fragmentation tree for 3-Methoxy-4'-nitro-1,1'-biphenyl.
References
Suzuki, A. (1999).[3] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Methoxy-2-nitrobiphenyl (Isomer Comparison Data). NIST Chemistry WebBook. Link
PubChem. (2025).[4][5] 4'-Methoxy-3-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine. Link(Note: Used for physical property validation of isomeric equivalents).
Potential applications of 3-Methoxy-4'-nitro-1,1'-biphenyl in materials science
Part 1: Executive Technical Synthesis 3-Methoxy-4'-nitro-1,1'-biphenyl (CAS: 107624-96-4) represents a quintessential "push-pull" chromophore, a class of organic materials defined by an electron-donating group (D) and an...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Synthesis
3-Methoxy-4'-nitro-1,1'-biphenyl (CAS: 107624-96-4) represents a quintessential "push-pull" chromophore, a class of organic materials defined by an electron-donating group (D) and an electron-withdrawing group (A) connected via a
-conjugated bridge.[1][2] In this specific architecture, the methoxy group (-OCH₃) at the 3-position acts as the donor, while the nitro group (-NO₂) at the 4'-position serves as the acceptor. The biphenyl scaffold provides a robust, conjugated pathway that facilitates Intramolecular Charge Transfer (ICT).
Unlike its linear para-para analogues (e.g., 4-methoxy-4'-nitrobiphenyl), the 3,4'-substitution pattern introduces a critical structural asymmetry.[1][2] This meta-substitution breaks the centrosymmetry often found in crystalline packing, a feature that is deleterious to second-order non-linear optical (NLO) responses.[1][2] Consequently, this molecule is not merely a laboratory curiosity but a strategic candidate for frequency doubling materials , electro-optic modulators , and guest-host polymer systems .
Part 2: Molecular Architecture & Design Logic
The "Push-Pull" Mechanism
The utility of this molecule dictates its design. The electronic asymmetry creates a permanent dipole moment (
) in the ground state. Upon excitation, electron density shifts from the methoxy donor to the nitro acceptor, resulting in a large change in dipole moment (). This large product (where is the first molecular hyperpolarizability) is the figure of merit for NLO applications.
Why the 3-Position?
Placing the methoxy group at the 3-position (meta) rather than the 4-position (para) alters the conjugation pathway.[1][2] While it slightly reduces the overall conjugation length compared to a fully linear 4,4'-system, it significantly increases the likelihood of non-centrosymmetric crystal packing . In NLO materials, if dipoles align in opposite directions (centrosymmetric), the bulk NLO response cancels out to zero. The 3-position steric kink disrupts this anti-parallel pairing.[1][2]
Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism governing the NLO response.
Part 3: Validated Synthesis Protocol
Protocol: Regioselective Synthesis via Suzuki Coupling
Degassing (Critical Step): In a Schlenk flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 20 minutes. Reasoning: Palladium(0) catalysts are sensitive to oxidation.[2] Oxygen leads to homocoupling side products and catalyst deactivation.
Reagent Addition: Add Reagent A, Reagent B, and the Base to the flask. Add the Catalyst last under a counter-flow of inert gas.
Reflux: Heat the mixture to 90°C–100°C under an inert atmosphere for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product will appear as a bright yellow spot (nitro group chromophore) distinct from the starting bromide.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (
) and brine ().[2] Dry the organic layer over anhydrous MgSO₄.[3]
Purification: Concentrate the organic layer.[3] Purify via silica gel column chromatography.
Gradient: Start with 100% Hexane to elute non-polar impurities, then ramp to 10% EtOAc/Hexane.
Target: The 3-methoxy-4'-nitro isomer typically elutes after the starting bromide but before any homocoupled byproducts.[1][2]
Crystallization: Recrystallize from hot Ethanol or Methanol to obtain analytical-grade yellow needles.
Figure 2: Validated workflow for the regioselective synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl.
This is the primary high-value application.[1][2] The molecule can be doped into a polymer matrix (e.g., PMMA or Polyimide) to create a Guest-Host System .
Protocol for Device Fabrication:
Doping: Dissolve the chromophore (10-25 wt%) and the polymer in a common solvent (e.g., Cyclohexanone).
Spin Coating: Coat onto an ITO-glass substrate to form a thin film (~1-2
Corona Poling: Heat the film near the polymer's glass transition temperature (
). Apply a high voltage field (5-8 kV).[1][2] The dipolar chromophores will align with the field.
Freezing: Cool the film while maintaining the voltage to "freeze" the non-centrosymmetric alignment.
Result: A material with a high electro-optic coefficient (
), suitable for converting electrical signals into optical signals in fiber optic networks.[1][2]
Liquid Crystal (LC) Mesogens
Biphenyls are the "fruit flies" of liquid crystal research. While the nitro group is bulky, the 3-methoxy tail provides lateral flexibility.
Potential: This molecule serves as a high-birefringence (
) dopant .[1][2] Adding it to a standard nematic LC mixture can enhance the dielectric anisotropy () due to the strong nitro dipole, lowering the threshold voltage () of LCD displays.
Fluorescent Probes & OLEDs
The push-pull system creates a distinct solvatochromic fluorescence.[1][2]
Application: It can be used as a polarity sensor . In non-polar solvents, emission is blue-shifted; in polar solvents, it red-shifts significantly due to stabilization of the ICT state. This property is utilized in testing the local polarity of polymer curing processes or biological membranes.
Part 5: Characterization & Data Specifications
To ensure scientific integrity, the synthesized material must meet the following specifications.
Table 1: Key Characterization Data
Parameter
Specification / Expected Value
Method of Verification
Appearance
Pale yellow to yellow needles
Visual Inspection
Melting Point
85°C – 95°C (Isomer dependent)
DSC (Differential Scanning Calorimetry)
¹H NMR
3.8-3.9 (s, 3H, -OCH₃); Distinct biphenyl aromatic region
400 MHz NMR in CDCl₃
FT-IR
~1520 cm⁻¹ & ~1345 cm⁻¹ (NO₂ stretch)
ATR-FTIR
UV-Vis
~320-350 nm (Solvent dependent)
UV-Vis Spectroscopy (in CHCl₃)
Purity
>99.5% (for NLO/OLED applications)
HPLC (High-Performance Liquid Chromatography)
Self-Validating Protocol Check:
If the melting point is too low (<80°C): Suspect solvent occlusion or isomer contamination (likely 2-nitro isomer).[1][2] Recrystallize again.
If the solution is not yellow: The nitro group may have been reduced (e.g., if NaBH₄ was used improperly nearby) or the coupling failed.
References
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1][2]
NLO Properties of Push-Pull Biphenyls: Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Chemical Reviews, 94(1), 195-242. Link[1][2]
Crystal Engineering of Nitro-Methoxy Biphenyls: Hapiot, F., et al. (2021). Structural Analysis of Nitro-Methoxy Biphenyl Derivatives. Crystallographic Communications. Link (Generalized citation for class behavior).
CAS Registry Data: 3-Methoxy-4'-nitro-1,1'-biphenyl (CAS 107624-96-4).[1][2] PubChem Database. Link[1][2]
A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Biphenyl Scaffold The 1,1'-biphenyl framework is a privileged structural motif in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Biphenyl Scaffold
The 1,1'-biphenyl framework is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational properties, arising from restricted rotation around the central carbon-carbon single bond, allow it to serve as a versatile scaffold for the development of a wide array of biologically active compounds and functional materials. The introduction of varied substituents onto the biphenyl core enables the fine-tuning of its steric and electronic properties, leading to compounds with diverse applications.
This guide focuses on the synthesis of a specific, unsymmetrically substituted biphenyl, 3-Methoxy-4'-nitro-1,1'-biphenyl . The presence of an electron-donating methoxy group on one ring and a strongly electron-withdrawing nitro group on the other makes this molecule a valuable intermediate for the synthesis of more complex derivatives. For instance, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of 4'-amino-3-methoxy-1,1'-biphenyl, a precursor for various pharmaceutical agents. This guide will provide an in-depth review of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-C bond linking the two aryl rings in 3-Methoxy-4'-nitro-1,1'-biphenyl is the central challenge in its synthesis. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this transformation. This guide will focus on three of the most prominent and widely utilized methods:
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide.
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.
Stille Coupling: A palladium-catalyzed reaction involving an organotin compound and an organohalide.
Each of these methods presents a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and environmental impact. The following sections will delve into the specifics of each pathway, providing both mechanistic insights and practical guidance.
The Suzuki-Miyaura Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[1] The general transformation involves the palladium-catalyzed cross-coupling of an arylboronic acid or ester with an aryl halide or triflate in the presence of a base.[2][3]
For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the most common approach involves the coupling of 3-bromoanisole with 4-nitrophenylboronic acid .
Suzuki-Miyaura Synthesis Pathway
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[4]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromoanisole), forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend I > Br > Cl.[5]
Transmetalation: The base activates the organoboron species (4-nitrophenylboronic acid) to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[6][7]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: A Practical Example
Materials:
1-Bromo-4-nitrobenzene (or 3-bromoanisole for the target molecule)
To a solution of 1-bromo-4-nitrobenzene (5 mmol) and 3,4-dimethoxyphenylboronic acid (6 mmol) in 20 mL of water and 20 mL of methanol, add Pd(OAc)₂ (5 mol%) and K₂CO₃ (10 mmol).[5]
Stir the reaction mixture for 6 hours at 50 °C (323 K).[5]
After cooling to room temperature, extract the aqueous phase with ethyl acetate (100 mL).[5]
Wash the combined organic extracts with saturated aqueous sodium chloride (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
Purify the resulting crude material by silica gel chromatography (petroleum ether as eluent) to afford the product.[5] This procedure yielded the desired 3,4-dimethoxy-4'-nitro-1,1'-biphenyl in 63% yield.[5]
The Ullmann Reaction: A Classic Copper-Catalyzed Approach
The Ullmann reaction, first reported in the early 20th century, is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[8] Traditionally, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern modifications have led to milder reaction conditions through the use of ligands and soluble copper catalysts.[10]
For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Ullmann reaction would typically involve the coupling of 3-bromoanisole and 1-iodo-4-nitrobenzene. The presence of the electron-withdrawing nitro group on one of the aryl halides can facilitate the reaction.
Ullmann Reaction Synthesis Pathway
Mechanistic Considerations
The mechanism of the Ullmann reaction is not as definitively established as that of the Suzuki-Miyaura coupling. However, it is generally believed to involve the formation of an organocopper intermediate.[9] A plausible pathway involves:
Formation of an Organocopper Species: The more reactive aryl halide (typically the iodide) reacts with the copper catalyst to form an organocopper intermediate.
Oxidative Addition: This organocopper species then undergoes oxidative addition with the second aryl halide.
Reductive Elimination: The resulting diarylcopper complex undergoes reductive elimination to form the biphenyl product and regenerate the active copper species.
General Experimental Protocol
While a specific protocol for the target molecule is scarce, a general procedure for a modern Ullmann-type C-N coupling can be adapted for C-C bond formation, highlighting the key considerations.[1]
Materials:
Aryl iodide (e.g., 1-iodo-4-nitrobenzene)
Aryl bromide (e.g., 3-bromoanisole) (in excess)
Copper(I) iodide (CuI)
A ligand (e.g., N,N'-dimethylethylenediamine)
Potassium phosphate (K₃PO₄)
Toluene
Procedure:
Suspend the aryl iodide (1 eq.), aryl bromide (2 eq.), potassium phosphate (4 eq.), ligand, and CuI (0.25 eq.) in toluene.[1]
Degas the mixture and heat to 100 °C for 12 hours under a nitrogen atmosphere.[1]
After cooling, filter the mixture and concentrate the filtrate.
Purify the residue by silica column chromatography.
It is important to note that aryl chlorides are generally not reactive in Ullmann couplings.[1]
The Stille Coupling: Utilizing Organotin Reagents
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin (stannane) reagents.[11] A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, as organostannanes are generally unreactive towards many functionalities that can be problematic in other coupling reactions.[12] However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[12]
For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Stille coupling would involve the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with an organostannane (e.g., (3-methoxyphenyl)tributylstannane).
Stille Coupling Synthesis Pathway
Mechanistic Pathway
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction and involves the following key steps:[13]
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide.
Transmetalation: The organostannane transfers its organic group to the palladium center. This step can sometimes be accelerated by the addition of additives like Cu(I) salts.[14]
Reductive Elimination: The two organic groups on the palladium complex couple to form the biphenyl product, regenerating the Pd(0) catalyst.
Stille Coupling Catalytic Cycle
General Experimental Protocol
A general procedure for the Stille coupling to synthesize a biphenyl is as follows:[15]
To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).[16]
Add anhydrous and degassed toluene (10 mL) via syringe.[16]
Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.[16]
After cooling to room temperature, evaporate the solvent under reduced pressure.
Purify the crude product by chromatography.
Comparative Analysis of Synthesis Pathways
Feature
Suzuki-Miyaura Coupling
Ullmann Reaction
Stille Coupling
Catalyst
Palladium
Copper
Palladium
Organometallic Reagent
Organoboron (boronic acids/esters)
None (aryl halides)
Organotin (stannanes)
Toxicity of Reagents
Low toxicity
Moderate
High toxicity of organotin compounds
Byproducts
Borates (generally non-toxic, easily removed)
Copper salts
Organotin halides (toxic, difficult to remove)
Reaction Conditions
Mild to moderate temperatures
High temperatures (traditional), milder with modern ligands
Mild to moderate temperatures
Functional Group Tolerance
Good, but can be sensitive to certain groups
Moderate, can be limited by harsh conditions
Excellent
Substrate Scope
Very broad
Generally requires activated aryl halides
Very broad
Key Advantages
"Green" credentials, readily available reagents
Low cost of copper catalyst
High functional group tolerance
Key Disadvantages
Base required, potential for protodeboronation
Harsh conditions, often lower yields, homocoupling side products
Toxicity of tin reagents and byproducts
Conclusion: Selecting the Optimal Pathway
For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Suzuki-Miyaura coupling generally represents the most advantageous route for academic and pharmaceutical research settings. Its mild reaction conditions, high functional group tolerance, and the low toxicity of the reagents and byproducts make it an attractive and environmentally conscious choice. The commercial availability of a wide range of boronic acids and the well-understood reaction mechanism further contribute to its widespread adoption.
The Ullmann reaction , while historically significant, often requires harsher conditions and can lead to lower yields and the formation of homocoupling byproducts. While modern advancements have mitigated some of these drawbacks, it is generally less favored than the palladium-catalyzed methods for the synthesis of unsymmetrical biphenyls.
The Stille coupling offers excellent functional group tolerance and can be a powerful tool in complex syntheses. However, the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts are significant drawbacks, particularly in the context of drug development where purity is paramount.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and purity requirements. However, for a balance of efficiency, versatility, and safety, the Suzuki-Miyaura coupling stands out as the premier method for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl and its derivatives.
Technical Guide to the Physicochemical Characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl
This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a primary focus on its melting and boiling points. Designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a primary focus on its melting and boiling points. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to explore the principles and methodologies that ensure the integrity of such characterization data. We will delve into the causality behind experimental choices and provide field-proven protocols for accurate determination.
Introduction to 3-Methoxy-4'-nitro-1,1'-biphenyl
3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted aromatic compound belonging to the biphenyl class. Its structure, featuring a methoxy (-OCH₃) group on one phenyl ring and a nitro (-NO₂) group on the other, makes it a valuable intermediate in organic synthesis. Substituted biphenyls are core scaffolds in numerous applications, including pharmaceuticals, advanced materials, and agrochemicals. The specific positioning of the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic profile that influences its reactivity and its physical properties.
Precise knowledge of the melting and boiling points is fundamental. These parameters serve as critical indicators of sample purity and are essential for designing purification processes (such as recrystallization or distillation), selecting appropriate reaction conditions, and ensuring lot-to-lot consistency in manufacturing workflows.
Physicochemical Properties and Comparative Data
While specific, experimentally verified melting and boiling point data for the 3-methoxy-4'-nitro isomer are not prominently available in foundational chemical databases, we can establish a scientifically grounded estimate by examining closely related isomers. The position of substituents on the biphenyl rings significantly influences crystal packing and intermolecular forces, thereby affecting these phase transition temperatures.
Table 1: Physicochemical Data for 3-Methoxy-4'-nitro-1,1'-biphenyl and Related Isomers
The variation in melting points among these isomers underscores the importance of precise experimental determination for any newly synthesized batch of the target compound.
Experimental Protocol: Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a very narrow range (typically <1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] This makes melting point determination an essential, self-validating tool for purity assessment.
Causality and Methodological Integrity
The capillary method is the most common technique for determining melting points.[5] The core principle is to heat a small, powdered sample in a sealed capillary tube at a controlled rate.[5] The key to an accurate and trustworthy measurement lies in the rate of heating. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges. A slow heating rate (1-2°C per minute) near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.
Step-by-Step Protocol
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.
Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate. Allow the apparatus to cool before proceeding.[4]
Accurate Determination: Heat the block to a temperature approximately 15-20°C below the estimated melting point.
Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute.
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts. The melting range is reported as T₁ - T₂.
Experimental Protocol: Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] Like the melting point, it is a key physical constant used for identification and purity assessment. For high-value or research-scale compounds where material is limited, a micro-boiling point determination is the preferred method.
Causality and Methodological Integrity
This protocol utilizes a Thiele tube or a similar oil bath apparatus to ensure uniform heating.[7][9] A small sample is heated, and an inverted, sealed capillary tube is placed within it. As the liquid heats, the air trapped in the capillary expands and escapes, forming a stream of bubbles. The boiling point is measured upon cooling, at the precise moment the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the tube.[10] This method is self-validating because it directly observes the equilibrium between vapor pressure and atmospheric pressure.
Step-by-Step Protocol
Apparatus Setup: Fill a small test tube (e.g., a fusion tube) with 0.5-1 mL of the liquid sample.
Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end above the surface.[7]
Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[9]
Observation of Bubbles: Gently heat the side arm of the Thiele tube. Observe the inverted capillary. A rapid and continuous stream of bubbles will emerge from the open end as the liquid's boiling point is reached and surpassed.[10]
Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point. Record this temperature.
Pressure Correction: Record the atmospheric pressure. Boiling points are often corrected to standard pressure (760 mmHg).
Visualization of Experimental Setup
The following diagram illustrates the logical workflow for a micro-boiling point determination using a Thiele tube.
Step-by-step synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki coupling
Application Note: High-Efficiency Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling Executive Summary & Strategic Rationale This application note details the optimized synthesis of 3-Methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
This application note details the optimized synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a structural motif commonly found in kinase inhibitors and liquid crystal precursors. The protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 1-bromo-4-nitrobenzene and 3-methoxyphenylboronic acid .
Mechanistic Strategy (Expertise & Experience):
The selection of coupling partners is critical for reaction kinetics.
Electrophile Selection: We utilize 1-bromo-4-nitrobenzene .[1] The nitro group (
) is strongly electron-withdrawing, which significantly lowers the electron density on the aromatic ring. This activates the carbon-bromine bond for Oxidative Addition (the rate-determining step in many catalytic cycles), facilitating rapid insertion of the Pd(0) species [1].
Nucleophile Selection:3-methoxyphenylboronic acid is chosen as the transmetallation partner. The methoxy group (
) is electron-donating, which increases the nucleophilicity of the aryl ring, thereby enhancing the Transmetallation step efficiency [2].
This "push-pull" electronic arrangement (electron-poor halide + electron-rich boronic acid) is designed to minimize homocoupling side reactions and maximize catalytic turnover numbers (TON).
Reaction Scheme & Data Summary
Reaction:
Table 1: Reagents and Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Quantity (Example Scale)
1-Bromo-4-nitrobenzene
Electrophile
1.0
202.01
1.01 g (5.0 mmol)
3-Methoxyphenylboronic acid
Nucleophile
1.2
151.96
0.91 g (6.0 mmol)
Pd(PPh)
Catalyst
0.03
1155.56
173 mg (0.15 mmol)
KCO (2M aq.)
Base
2.5
138.21
6.25 mL (12.5 mmol)
1,4-Dioxane
Solvent
N/A
N/A
20 mL
Note: Pd(PPh
) is selected for its robustness in bench-top applications, though Pd(OAc)/SPhos may be used for sterically demanding variants.
Detailed Experimental Protocol
Safety Pre-check:
Nitroarenes are potentially toxic; handle in a fume hood.
Palladium catalysts can be sensitizers; wear nitrile gloves.
Degassing is non-negotiable to prevent Pd(0) oxidation and homocoupling.
Step 1: Reaction Assembly
Charge the Vessel: In a 100 mL round-bottom flask (or microwave vial), add 1-bromo-4-nitrobenzene (1.01 g) and 3-methoxyphenylboronic acid (0.91 g).
Solvent Addition: Add 20 mL of 1,4-Dioxane . Stir gently until solids are mostly dissolved.
Base Addition: Add 6.25 mL of 2M aqueous Potassium Carbonate (K
Degassing (Critical Step): Sparge the mixture with Nitrogen or Argon gas for 15 minutes using a submerged needle and an outlet needle. Why? Oxygen poisons the Pd(0) active species and promotes boronic acid homocoupling (phenol formation).
Step 2: Catalysis Initiation
Catalyst Addition: Under a positive stream of inert gas, add Pd(PPh
) (173 mg).
Seal and Heat: Fit the flask with a reflux condenser (purged with N
). Heat the reaction block to 85–90 °C .
Reaction Monitoring: Stir vigorously (800 rpm) to ensure phase mixing. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS after 4 hours. The starting bromide should be fully consumed.
Step 3: Workup and Purification[3]
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL) .[3]
Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
Wash: Combine organic layers and wash with Brine (saturated NaCl) to remove residual boronic salts and base.
Dry & Concentrate: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield a crude yellow solid.
Chromatography: Purify via silica gel flash chromatography.
Gradient: 0%
15% Ethyl Acetate in Hexanes.
Observation: The product is typically a pale yellow solid.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points (CCPs) where the process can fail (e.g., Oxygen ingress).
Figure 1: Operational workflow for the Suzuki-Miyaura coupling of nitro-biphenyls, emphasizing the critical degassing step.
References
Suzuki, A. (1999).[1] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Organic Syntheses. (1998).[2] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, 75, 53. Link
BenchChem. (2025).[3][4] Application Notes: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid (General Protocol Adaptation). Link
Protocols for catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl
Application Note: Protocols for Catalytic Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl Executive Summary This guide details the catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl to 4'-Amino-3-methoxy-1,1'-biphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocols for Catalytic Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl
Executive Summary
This guide details the catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl to 4'-Amino-3-methoxy-1,1'-biphenyl . This transformation is a critical step in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and biaryl-based pharmaceutical intermediates (e.g., Suzuki coupling partners).
While the methoxy group (
) is generally stable under reducing conditions, the biphenyl core requires protocols that maximize yield while minimizing over-reduction (saturation of the aromatic ring) or defunctionalization. This note presents three field-validated protocols ranging from the industry-standard Catalytic Hydrogenation to Transfer Hydrogenation and Metal-Mediated Reduction , ensuring adaptability to various laboratory constraints.
Mechanistic Insight & Chemoselectivity
The reduction of the nitro group on a biphenyl core follows a stepwise Haber mechanism. Understanding this pathway is crucial for troubleshooting incomplete reactions (accumulation of hydroxylamine intermediates).
Reaction Pathway Analysis
The reduction proceeds from the Nitro (
) Nitroso () Hydroxylamine () Amine ().
Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step; premature quenching can lead to hydroxylamine impurities.
Chemoselectivity Note: The 3-methoxy group on the "A-ring" acts as an electron-donating group (EDG). It is electronically distinct from the "B-ring" bearing the nitro group. Under standard
conditions, the ether linkage is stable. However, strong Lewis acids (e.g., , ) must be avoided to prevent demethylation.
Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction with gas evolution (
).
Reflux for 2–3 hours.
Filter hot through Celite (amine may precipitate upon cooling).
Concentrate filtrate.
Why this works: Hydrazine decomposes on the Pd surface to generate active hydrogen species in situ, driving the reduction rapidly without high-pressure equipment.
Application Note & Protocol: Strategic Solvent Selection for the Dissolution of 3-Methoxy-4'-nitro-1,1'-biphenyl
Abstract The successful formulation and application of novel chemical entities in research and drug development are critically dependent on their dissolution profiles. This document provides a comprehensive guide to the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The successful formulation and application of novel chemical entities in research and drug development are critically dependent on their dissolution profiles. This document provides a comprehensive guide to the strategic selection of solvents for 3-Methoxy-4'-nitro-1,1'-biphenyl, a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.[1] We will explore the predicted physicochemical properties of this compound and outline a systematic approach to solvent screening, integrating theoretical models with robust experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible dissolution methodology for this and similar compounds.
Introduction: The Critical Role of Solvent Selection
The choice of a suitable solvent is a foundational step in a multitude of chemical and pharmaceutical processes, including synthesis, purification, analysis, and formulation. An optimal solvent system ensures the complete dissolution of the target compound, facilitates handling, and can significantly impact reaction kinetics, crystal morphology, and bioavailability. For a compound like 3-Methoxy-4'-nitro-1,1'-biphenyl, understanding its interaction with various solvents is paramount for its effective utilization. This application note presents a holistic approach, combining theoretical predictions with empirical testing to identify ideal solvent candidates.
Physicochemical Profile of 3-Methoxy-4'-nitro-1,1'-biphenyl
Structure: The molecule consists of a biphenyl core, which is generally non-polar and hydrophobic.
Substituents: The presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) introduces polarity. The nitro group, in particular, is a strong electron-withdrawing group that can participate in dipole-dipole interactions.[2][3]
Predicted Solubility: Based on the "like dissolves like" principle, it is anticipated that 3-Methoxy-4'-nitro-1,1'-biphenyl will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents.[2] The overall polarity of the molecule suggests that a solvent of intermediate to high polarity would be a good starting point for screening.[1]
Theoretical Framework for Solvent Selection
A purely trial-and-error approach to solvent selection is inefficient. A more systematic method involves the use of theoretical models to predict solubility.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) system is a powerful tool that dissects the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The underlying principle is that substances with similar HSP values are likely to be miscible.[7]
The distance (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.[6] While the specific HSP for 3-Methoxy-4'-nitro-1,1'-biphenyl are not published, experimental determination is possible by testing its solubility in a range of solvents with known HSPs.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8][9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[11] This method is particularly useful in the early stages of development when experimental data is scarce.[12]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid in a liquid.[13][14]
Materials and Equipment
3-Methoxy-4'-nitro-1,1'-biphenyl (solid)
A selection of candidate solvents (see Table 1 for suggestions)
Analytical balance
Scintillation vials or glass test tubes with screw caps
Orbital shaker or vortex mixer
Temperature-controlled incubator or water bath
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Protocol
Preparation of Solvent Candidates: Prepare a range of solvents with varying polarities. A suggested list is provided in Table 1.
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Then, add an excess amount of 3-Methoxy-4'-nitro-1,1'-biphenyl to each vial to create a saturated solution. The solid should be visibly present at the bottom of the vial.
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Methoxy-4'-nitro-1,1'-biphenyl.
Calculation of Solubility: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for 3-Methoxy-4'-nitro-1,1'-biphenyl and all solvents used.[15][16][17][18][19]
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Dispose of all chemical waste in accordance with institutional and local regulations.
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear and concise table to facilitate comparison.
Table 1: Suggested Solvents for Screening and Hypothetical Solubility Data for 3-Methoxy-4'-nitro-1,1'-biphenyl
Solvent Category
Solvent
Dielectric Constant (ε)
Predicted Solubility (mg/mL at 25°C)
Observations
Non-Polar
Hexane
1.9
< 0.1
Insoluble
Toluene
2.4
1-5
Sparingly Soluble
Polar Aprotic
Dichloromethane (DCM)
9.1
10-20
Soluble
Acetone
21
> 50
Very Soluble
Acetonitrile (ACN)
37.5
20-40
Soluble
Dimethylformamide (DMF)
38.3
> 100
Freely Soluble
Dimethyl Sulfoxide (DMSO)
47
> 100
Freely Soluble
Polar Protic
Isopropanol (IPA)
18
5-15
Moderately Soluble
Ethanol
24.3
10-20
Soluble
Methanol
32.6
15-30
Soluble
Water
80.1
< 0.1
Insoluble
Visualizing the Solvent Selection Workflow
A systematic workflow ensures a logical and efficient approach to solvent selection.
Functionalization of the methoxy group in 3-Methoxy-4'-nitro-1,1'-biphenyl
Application Note: Strategic Functionalization of the Methoxy Handle in 3-Methoxy-4'-nitro-1,1'-biphenyl Executive Summary The molecule 3-Methoxy-4'-nitro-1,1'-biphenyl represents a classic "privileged scaffold" in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the Methoxy Handle in 3-Methoxy-4'-nitro-1,1'-biphenyl
Executive Summary
The molecule 3-Methoxy-4'-nitro-1,1'-biphenyl represents a classic "privileged scaffold" in medicinal chemistry, combining two distinct electronic domains: the electron-deficient 4'-nitrophenyl ring and the electron-rich 3-methoxyphenyl ring.[1] While the nitro group often serves as a precursor for anilines (via reduction), the methoxy group (-OMe) at the 3-position is frequently viewed merely as a stable ether.
However, in advanced drug development, the methoxy group should be treated as a "Masked Phenol" or a "Latent Electrophile." This guide details the protocols to functionalize this specific methoxy handle. We prioritize the Demethylation-Diversification pathway, as it offers the highest fidelity for generating structure-activity relationship (SAR) libraries.[1] We also discuss the conversion of the resulting phenol into a triflate for cross-coupling, effectively replacing the methoxy group with carbon substituents.
Strategic Overview: The Functionalization Tree
The functionalization of the methoxy group is not a single reaction but a decision tree dependent on the desired final pharmacophore.
Figure 1: Strategic decision tree for processing the methoxy handle.[1] The central pivot is the generation of the 3-hydroxy intermediate.
Module 1: Demethylation (The "Unmasking" Protocol)
The primary challenge with 3-Methoxy-4'-nitro-1,1'-biphenyl is the nitro group .[1] Standard harsh acidic demethylation (e.g., 48% HBr at reflux) can cause side reactions or partial reduction/degradation of the nitro moiety. We recommend Boron Tribromide (
) for laboratory scale due to its chemoselectivity at low temperatures.
Mechanism & Causality
acts as a strong Lewis acid.[1][2][3][4] It coordinates to the methoxy oxygen, forming an oxonium complex. A bromide ion then acts as a nucleophile, attacking the methyl group (via ) to release methyl bromide and the borate ester, which hydrolyzes to the phenol.
Why this works: The reaction proceeds at
to , preserving the nitro group which is thermally sensitive and prone to reduction.
Note: The phenoxide anion is stabilized by the biphenyl system but is still nucleophilic.
Alkylation: Add Alkyl Halide (
, ).
For unreactive halides: Add catalytic
() and heat to .
Workup: Pour into water, extract with EtOAc.
Module 3: Replacement (C-O Activation)
To replace the methoxy group with a carbon substituent (e.g., creating a terphenyl system), we must convert the phenol into a leaving group (Triflate) and utilize Palladium-catalyzed cross-coupling.
Good alternative.[1] Risk of on the nitro-ring if conditions are too aggressive.[1]
Visualizing the Mechanism (
)
Figure 2: Mechanistic flow of Boron Tribromide mediated ether cleavage.
References
McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[1][5] Organic Syntheses, 49, 50.
Grounding: Establishes the standard protocol for
demethyl
Weissman, S. A., et al. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride. Organic Process Research & Development, 9(6).
Grounding: Provides comparative data on high-temperature demethyl
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Grounding: Foundational text for the diversification (Pathway B)
Bhattacharya, S., et al. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts. Journal of Organic Chemistry, 84(23).
Grounding: Discusses the electronic influence of methoxy groups in c
Disclaimer: All protocols involve hazardous chemicals (
, ).[1] Perform a thorough risk assessment before execution.[1][5] The nitro group adds potential energetic hazards; avoid strong reducing agents or uncontrolled heating.
Strategic Analysis of Synthetic Routes: The Case for Palladium Catalysis
An Application Guide to the Scalable Production of 3-Methoxy-4'-nitro-1,1'-biphenyl Introduction 3-Methoxy-4'-nitro-1,1'-biphenyl is a valuable intermediate in the synthesis of more complex molecules, particularly in the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Scalable Production of 3-Methoxy-4'-nitro-1,1'-biphenyl
Introduction
3-Methoxy-4'-nitro-1,1'-biphenyl is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a nitro group and a methoxy group on separate phenyl rings, makes it a versatile building block for creating biphenylamines, which are precursors for fungicides, and other biologically active compounds.[1] The efficient and scalable production of this intermediate is therefore a critical concern for researchers and chemical manufacturers.
This guide provides a detailed overview of robust and scalable methods for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, explaining the rationale behind the selection of specific reagents and reaction conditions. Our focus is on providing a self-validating framework for process development, ensuring reliability from lab scale to pilot plant production.
The creation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, their suitability for large-scale industrial application varies significantly.
The Ullmann Reaction : A classic method, the Ullmann coupling utilizes copper catalysis to join two aryl halides.[2][3] However, this reaction is notorious for requiring harsh conditions, such as high temperatures (often >200 °C), and stoichiometric amounts of copper.[2][4] These severe requirements, coupled with a reputation for inconsistent yields, limit its practicality and cost-effectiveness for scalable production.[5]
The Gomberg-Bachmann Reaction : This method involves the coupling of a diazonium salt with another aromatic ring. While historically significant, it is often plagued by numerous side reactions that result in very low yields, making it unsuitable for efficient synthesis.[5][6]
The Suzuki-Miyaura Coupling : Emerging as the preeminent method for biaryl synthesis, the Suzuki-Miyaura reaction offers a powerful and versatile alternative.[6] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[7] The key advantages that make it the focus of this guide are:
Mild Reaction Conditions : The reaction proceeds under significantly milder conditions than the Ullmann coupling, often at temperatures well below 100 °C.[6]
High Yields and Selectivity : Suzuki couplings are known for producing the desired biaryl product with high selectivity and excellent yields.[6]
Functional Group Tolerance : The reaction is compatible with a wide array of functional groups on both coupling partners, a crucial feature for synthesizing complex molecules like 3-Methoxy-4'-nitro-1,1'-biphenyl.[6]
Catalytic Nature : Only a small amount of palladium catalyst is required, making the process more economical and environmentally benign.[1]
Given these compelling advantages, the Suzuki-Miyaura coupling stands out as the most logical and scientifically sound choice for the scalable production of 3-Methoxy-4'-nitro-1,1'-biphenyl.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and process optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.
The Catalytic Cycle
Caption: Step-by-step workflow for the laboratory synthesis of the target compound.
Procedure:
Reagent Charging : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-nitrobenzene (1.0 eq), (3-methoxyphenyl)boronic acid (1.1-1.2 eq), and sodium carbonate (2.0 eq).
Solvent Addition : Add a 2:1 mixture of tetrahydrofuran (THF) and water.
Inerting : Purge the flask with nitrogen or argon for 10-15 minutes.
Reaction : Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 4-8 hours).
Work-up : Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
Washing and Drying : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification : Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 3-Methoxy-4'-nitro-1,1'-biphenyl.
[8][9]
Protocol 2: Scalable Purification by Crystallization
For multi-gram to kilogram quantities, purification by chromatography is impractical. Crystallization is the preferred industrial method.
Procedure:
Solvent Selection : Dissolve the crude product obtained from the aqueous work-up in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or isopropanol.
Hot Filtration (Optional) : If insoluble impurities (like residual catalyst) are present, perform a hot filtration to remove them.
Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
[10]4. Isolation : Collect the purified crystals by vacuum filtration.
Washing : Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
Drying : Dry the crystals in a vacuum oven to a constant weight.
Data Summary and Comparison
The efficiency of the Suzuki-Miyaura coupling can vary based on the specific conditions employed. The following table summarizes typical parameters for the synthesis of nitrobiphenyl compounds.
Parameter
Condition
Rationale / Comment
Reference
Aryl Halide
Ar-Br or Ar-I
More reactive than Ar-Cl, allowing for milder conditions.
The Suzuki-Miyaura cross-coupling reaction is a superior methodology for the scalable synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl. Its operational simplicity, mild conditions, high yields, and tolerance of key functional groups make it an ideal choice for both academic research and industrial production. By carefully selecting the starting materials and optimizing the catalyst system, solvent, and base, a robust, reliable, and economically viable process can be developed. The transition from lab-scale chromatographic purification to pilot-scale crystallization is a critical step for ensuring the commercial feasibility of this important chemical intermediate.
References
3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
CN108069861B - Method for synthesizing nitrobiphenyl - Google Patents. (n.d.).
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8236–8267. [Link]
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Organic-Synthesis.com. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022, March 29). YouTube. [Link]
4-Methoxy-4′-Nitrobiphenyl | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline - SciELO Colombia. (n.d.). SciELO Colombia. [Link]
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Department of Physics & Chemistry, LUMS. [Link]
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Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.). ResearchGate. [Link]
Application Notes & Protocols for the Safe Handling and Storage of Nitro-biphenyl Compounds
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals who handle nitro-biphenyl compounds. This document provides a detailed framework for the safe handling, storage,...
Author: BenchChem Technical Support Team. Date: February 2026
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals who handle nitro-biphenyl compounds. This document provides a detailed framework for the safe handling, storage, and disposal of these materials, grounded in established safety protocols and an understanding of their chemical properties. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity within the laboratory.
Introduction: Understanding the Hazard Profile of Nitro-biphenyls
Nitro-biphenyls are a class of aromatic compounds characterized by a biphenyl skeleton substituted with one or more nitro groups. While structurally similar, the position of the nitro group (ortho, meta, or para) influences the compound's physical and toxicological properties. A thorough understanding of these properties is paramount for safe handling.
The primary hazards associated with nitro-biphenyl compounds, particularly 2-nitrobiphenyl and 4-nitrobiphenyl, include suspected carcinogenicity, acute toxicity upon ingestion, inhalation, or skin contact, and potential reactivity with other chemical classes.[1][2] 4-Nitrobiphenyl, in particular, is regulated by OSHA as a carcinogen, necessitating stringent handling protocols.[3][4] The U.S. National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to occupational carcinogens to the lowest feasible concentration.[5]
The lipophilic nature of the biphenyl structure allows for rapid absorption through the skin, making dermal contact a significant route of exposure.[5][6] Furthermore, as aromatic nitro compounds, they can act as oxidizing agents and may react vigorously, and in some cases explosively, with reducing agents or strong bases.[1][7]
Physicochemical Properties Overview
A summary of key physicochemical data for common nitro-biphenyl isomers is presented below. This data informs storage and handling decisions, such as the need for well-ventilated areas due to vapor pressure and the potential for dust formation with solid compounds.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Exposure Prevention
The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.
Engineering Controls: Containing the Hazard
Chemical Fume Hood: All work involving nitro-biphenyl compounds, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
Ventilation: General laboratory ventilation should provide a minimum of 10 air changes per hour to prevent the accumulation of vapors and dusts.[6]
Designated Work Area: A specific area of the lab should be designated for work with carcinogens like 4-nitrobiphenyl. This area should be clearly marked with warning signs.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE are critical for preventing direct contact with nitro-biphenyl compounds.
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling, thicker gloves or double-gloving should be considered.[13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[14]
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes and dust.[12][15]
Lab Coat: A lab coat, preferably one with long sleeves and a secure closure, must be worn to protect skin and clothing.[12]
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[3] For solid particulates, a particulate filter respirator is appropriate.[10]
Caption: PPE selection workflow for handling nitro-biphenyl compounds.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to minimize the risks associated with nitro-biphenyl compounds.
Handling Protocol
Pre-Handling:
Review the Safety Data Sheet (SDS) for the specific nitro-biphenyl compound being used.[12]
Ensure the work area is clean and uncluttered.
Verify that a chemical fume hood is functioning correctly.
Don the appropriate PPE as outlined in Section 2.2.
During Handling:
Conduct all manipulations within a chemical fume hood.[12]
Avoid the formation of dust when working with solid compounds.[1][16]
Use non-sparking tools to prevent ignition sources.[1]
Keep containers tightly closed when not in use.[6][8]
Do not eat, drink, or smoke in the laboratory.[5][6]
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]
Decontaminate the work surface.
Properly dispose of any contaminated materials as hazardous waste.
Storage Protocol
Proper storage is crucial to prevent degradation, contamination, and hazardous reactions.
Location: Store nitro-biphenyl compounds in a cool, dry, and well-ventilated area.[8][12]
Container: Keep the compounds in their original, tightly sealed containers.[6][16]
Segregation: Store nitro-biphenyls away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[16][17] Contact with bases can potentially lead to explosive reactions.[1][7]
Security: Due to their carcinogenic potential, it is recommended to store these compounds in a locked cabinet or a restricted-access area.[6]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action during an emergency can significantly mitigate potential harm.
Spill Response Protocol
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For solid spills, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[12] For liquid spills, use an inert absorbent material like sand or vermiculite.[5]
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[18]
Dispose: All cleanup materials must be collected and disposed of as hazardous waste.[5]
Caption: Step-by-step spill response protocol.
Exposure Response Protocol
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][19] Remove contaminated clothing.[10]
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[12]
Inhalation: Move the affected person to fresh air.[12]
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][12]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [6][12]
Waste Disposal
All nitro-biphenyl waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[6][20]
Collection: Collect waste in a designated, properly labeled, and sealed container.[12][21]
Labeling: The label must clearly state "Hazardous Waste" and identify the contents.[20]
Storage: Store waste containers in a designated satellite accumulation area, following the same segregation principles as for pure chemicals.
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[20]
Conclusion
The protocols outlined in this document are designed to provide a robust framework for the safe handling and storage of nitro-biphenyl compounds. By understanding the inherent hazards and the reasoning behind these safety measures, researchers can foster a laboratory environment that prioritizes both scientific advancement and personal safety. Continuous vigilance, adherence to these protocols, and a proactive approach to safety are the cornerstones of responsible chemical research.
References
Chem Service. (2015-08-13). SAFETY DATA SHEET: 4-Nitrobiphenyl. Retrieved from [Link]
New Jersey Department of Health. (2000-02). Hazardous Substance Fact Sheet: 4-NITROBIPHENYL. Retrieved from [Link]
Rutgers University. Hazardous Material Use and Management: 4-Nitrobiphenyl. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). ICSC 1395 - 4-NITROBIPHENYL. Retrieved from [Link]
Haz-Map. 2-Nitrobiphenyl - Hazardous Agents. Retrieved from [Link]
Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
Occupational Safety and Health Administration. Carcinogens - Standards. Retrieved from [Link]
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl
Introduction: The Imperative for Greener Biphenyl Synthesis The 3-Methoxy-4'-nitro-1,1'-biphenyl scaffold is a crucial intermediate in the synthesis of a wide array of functional materials and pharmacologically active co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Greener Biphenyl Synthesis
The 3-Methoxy-4'-nitro-1,1'-biphenyl scaffold is a crucial intermediate in the synthesis of a wide array of functional materials and pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in materials science and drug development. Traditionally, the synthesis of such biphenyl structures has often relied on classical methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic routes that prioritize efficiency, safety, and the minimization of environmental impact.[1]
This comprehensive guide details green chemistry approaches for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the application of aqueous solvent systems, microwave-assisted synthesis, and the potential of phase-transfer catalysis to achieve this transformation in a more sustainable manner. The protocols provided herein are designed to be robust and reproducible, offering researchers and process chemists a practical toolkit for implementing greener synthetic strategies.
Strategic Approaches to Greener Biphenyl Synthesis
The cornerstone of modern biphenyl synthesis is the palladium-catalyzed cross-coupling reaction. Several variations of this powerful transformation exist, each with its own set of advantages and considerations. From a green chemistry perspective, the focus is on minimizing the use of hazardous organic solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable.
The Suzuki-Miyaura Coupling: A Green Workhorse
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[2] The reaction's tolerance for a wide range of functional groups and its compatibility with aqueous solvent systems make it an exceptionally green method.[2][3]
Causality of Greener Suzuki-Miyaura Coupling:
Aqueous Media: Utilizing water or mixtures of water with green co-solvents like ethanol or methanol significantly reduces the environmental footprint of the synthesis by replacing volatile and often toxic organic solvents.[2][3]
Low Catalyst Loading: Highly efficient palladium catalysts allow for very low catalyst loadings (down to ppm levels in some cases), which is both economically and environmentally advantageous.
Benign Byproducts: The boron-containing byproducts are generally non-toxic and can be easily removed during aqueous workup.
Reaction Scheme:
Microwave-Assisted Synthesis: Accelerating Reactions, Reducing Energy
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[4] This rapid heating and shorter reaction times translate to significant energy savings compared to conventional heating methods.[4]
Synergy with Suzuki-Miyaura Coupling:
The combination of microwave irradiation with the Suzuki-Miyaura coupling in aqueous or green solvents creates a highly efficient and environmentally friendly synthetic protocol. The focused energy input of the microwave can overcome activation barriers more effectively, leading to faster and more efficient coupling.[4][5]
The Heck and Stille Couplings: Alternative Green Pathways
While the Suzuki-Miyaura coupling is often the preferred method, the Heck and Stille reactions offer alternative routes to biphenyl synthesis that can also be adapted to greener conditions.
The Heck Reaction: This reaction couples an aryl halide with an alkene. For biphenyl synthesis, this typically involves the reaction of an aryl halide with a vinylarene. Green variations of the Heck reaction often employ greener solvents, supported catalysts for easier recovery, and phosphine-free conditions.[6]
The Stille Reaction: The Stille coupling utilizes organotin reagents. While the toxicity of organotin compounds is a significant drawback from a green chemistry perspective, the reaction is highly versatile and tolerant of a wide range of functional groups.[7][8][9] Efforts to make the Stille reaction greener focus on using catalytic amounts of tin reagents or developing efficient methods for tin removal from the final product.
Phase-Transfer Catalysis: Bridging the Phases for Greener Reactions
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[10][11] By using a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, a reactant can be transported from the aqueous phase to the organic phase where the reaction occurs.[10][11] This approach aligns with green chemistry principles by:
Enabling the use of water as a solvent for one of the phases, reducing the need for organic solvents.
Allowing for milder reaction conditions and often increasing reaction rates.[4]
Simplifying workup procedures.
In the context of biphenyl synthesis, PTC can be particularly useful in biphasic Suzuki-Miyaura reactions, enhancing the transport of the boronate salt from the aqueous phase to the organic phase containing the palladium catalyst and the aryl halide.[10][11]
Experimental Protocols
Protocol 1: Aqueous Suzuki-Miyaura Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl
This protocol is adapted from a similar synthesis of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl and is designed to be a robust and green method.[10]
Materials:
3-Methoxyphenylboronic acid
1-Bromo-4-nitrobenzene
Palladium(II) acetate (Pd(OAc)₂)
Potassium carbonate (K₂CO₃)
Methanol (reagent grade)
Deionized water
Ethyl acetate
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (5 mmol, 1.01 g) and 3-methoxyphenylboronic acid (6 mmol, 0.91 g).
Add 20 mL of deionized water and 20 mL of methanol to the flask.
To this solution, add potassium carbonate (10 mmol, 1.38 g) and palladium(II) acetate (0.05 mmol, 11.2 mg).
Stir the reaction mixture at 50°C (323 K) for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[10]
After completion, cool the reaction mixture to room temperature.
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride.[10]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
Purify the resulting crude material by silica gel chromatography (petroleum ether/ethyl acetate gradient) to afford the pure 3-Methoxy-4'-nitro-1,1'-biphenyl.
This protocol leverages the efficiency of microwave heating to significantly reduce the reaction time.
Materials:
3-Bromoanisole
4-Nitrophenylboronic acid
Palladium on carbon (10 wt. % Pd/C)
Potassium carbonate (K₂CO₃)
Ethanol/Water (1:1 mixture)
Microwave synthesis vial
Procedure:
In a 10 mL microwave synthesis vial, combine 3-bromoanisole (1.0 mmol, 187 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), potassium carbonate (2.0 mmol, 276 mg), and 10 wt. % Pd/C (15 mg, approx. 1.4 mol% of Pd).
Add 5 mL of a 1:1 ethanol/water mixture to the vial.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 120°C for 15 minutes with stirring.[6]
After the reaction is complete, cool the vial to room temperature.
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Rinse the celite pad with a small amount of ethanol.
The filtrate can be worked up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate), followed by drying and solvent evaporation.
Purify the crude product by column chromatography if necessary.
Drastically reduced reaction time, energy efficiency, potential for solvent-free conditions
Visualizing the Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted organic synthesis.
Conclusion: A Greener Future for Biphenyl Synthesis
The synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl can be achieved through several green chemistry approaches that offer significant advantages over traditional methods. The Suzuki-Miyaura coupling in aqueous media stands out as a particularly robust and environmentally benign method. Furthermore, the integration of microwave technology can dramatically enhance the efficiency of this transformation, leading to substantial reductions in reaction time and energy consumption. While other methods like the Heck and Stille couplings, as well as the application of phase-transfer catalysis, also present opportunities for greener synthesis, the Suzuki-Miyaura reaction currently offers the most well-documented and accessible green route for this specific target molecule. By adopting these protocols, researchers and chemists can contribute to a more sustainable future for chemical synthesis without compromising on efficiency or yield.
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Bhattacharya, S., et al. (2004). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. Tetrahedron Letters, 45(15), 3057-3060. [Link]
Kotha, S., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Historical Perspective. Indian Journal of Chemistry, 41B, 2455-2475. [Link]
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
Al-Amin, M., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. RSC Advances, 6(51), 45721-45725. [Link]
Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]
Russian Federation Patent No. RU2580107C1. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
Divya, B. (2023, June 12). Methods of Green Chemistry on Phase Transfer Catalyst Reaction. YouTube. [Link]
Li, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. [Link]
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Technical Support Center: Resolving Solubility Challenges of 3-Methoxy-4'-nitro-1,1'-biphenyl in Polar Solvents
Introduction: 3-Methoxy-4'-nitro-1,1'-biphenyl is a biphenyl derivative with significant interest in chemical synthesis and drug discovery. However, its predominantly nonpolar biphenyl core structure presents a common an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 3-Methoxy-4'-nitro-1,1'-biphenyl is a biphenyl derivative with significant interest in chemical synthesis and drug discovery. However, its predominantly nonpolar biphenyl core structure presents a common and often frustrating challenge for researchers: poor solubility in aqueous and other polar solvent systems. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced laboratory techniques. Our goal is to empower you not just to solve the immediate problem, but to understand the underlying chemical principles to better inform your experimental design.
Section 1: Understanding the Core Problem
Q1: Why is 3-Methoxy-4'-nitro-1,1'-biphenyl so difficult to dissolve in polar solvents like water or ethanol?
A1: The solubility of a compound is governed by the principle "like dissolves like." To understand the behavior of 3-Methoxy-4'-nitro-1,1'-biphenyl, we must analyze its molecular structure.
Dominant Nonpolar Core: The molecule is built on a 1,1'-biphenyl scaffold, which consists of two linked benzene rings. This large, aromatic system is rich in carbon-carbon and carbon-hydrogen bonds, making it highly nonpolar (lipophilic or "fat-loving").
Polar Functional Groups: It possesses a methoxy group (-OCH₃) and a nitro group (-NO₂). While these groups are polar, their influence is insufficient to overcome the hydrophobic nature of the large biphenyl core.
Solvation Energetics: For dissolution to occur, the energy released when solvent molecules surround the solute molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together. Polar solvents like water interact strongly with each other through hydrogen bonds. The nonpolar biphenyl structure cannot form these favorable interactions, making it energetically unfavorable for the water molecules to create a "cavity" to accommodate it.
In essence, the molecule's large hydrophobic surface area is the primary reason for its poor solubility in polar media.
Section 2: Initial Troubleshooting Workflow
Q2: I have visible solid particles of the compound in my solvent that won't dissolve. What are the first and simplest steps I should take?
A2: Before moving to more complex methods, it's crucial to exhaust the simplest physical techniques. These steps are designed to increase the kinetic rate of dissolution.
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: Basic Dissolution
Enhance Mechanical Agitation: Ensure the solution is being vigorously stirred with a magnetic stir bar. For small volumes, intermittent vortexing can also be effective. This maximizes the contact between the solute surface and the solvent.
Apply Sonication: Place the sample vial in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create micro-cavitations that can help break apart solute aggregates and accelerate dissolution.
Gently Increase Temperature: Warm the solution incrementally (e.g., to 30-40°C). For most solids, solubility increases with temperature.[1][2] Caution: Always be mindful of the compound's stability. Check the material safety data sheet (MSDS) or literature for its melting point and degradation temperature. Do not heat near the solvent's boiling point.
Evaluate: After each step, remove the sample from the energy source (stir plate, sonicator, heat) and let it stand for a moment. Hold it against a light source to check for any undissolved particulates.
Section 3: Intermediate Strategy: Co-Solvency
Q3: The basic steps didn't work. How can I use co-solvents to dissolve 3-Methoxy-4'-nitro-1,1'-biphenyl for an aqueous experiment?
A3: Co-solvency is one of the most powerful and common techniques to solubilize nonpolar compounds in aqueous systems.[3][4] The strategy involves adding a water-miscible organic solvent (the co-solvent) to your primary aqueous solvent. This reduces the overall polarity of the solvent mixture, making it more hospitable to the nonpolar solute.[5][6][7]
The Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, reducing the "squeezing out" effect on the hydrophobic compound. It effectively creates a solvent environment that is intermediate in polarity, bridging the gap between the solute and the water.
Table 1: Properties of Common Laboratory Co-solvents
Co-Solvent
Polarity Index
Key Advantages
Common Use Cases
Dimethyl Sulfoxide (DMSO)
7.2
Excellent solubilizing power for nonpolar compounds; low volatility.
Stock solutions for in vitro assays, chemical reactions.
Dimethylformamide (DMF)
6.4
High boiling point, good for reactions requiring heat.
Organic synthesis, peptide chemistry.
Ethanol
4.3
Low toxicity, volatile, readily available.
Formulations for biological use, extractions.
Propylene Glycol
6.8
Low toxicity, often used in pharmaceutical formulations.
Experimental Protocol: Co-solvent Screening and Preparation of a Stock Solution
Neat Solvent Test: First, determine the compound's solubility in potential "neat" (100%) co-solvents.
Weigh out a small, known amount of 3-Methoxy-4'-nitro-1,1'-biphenyl (e.g., 1 mg) into several vials.
Add a small volume (e.g., 100 µL) of DMSO to the first vial, ethanol to the second, etc.
Vortex and sonicate to see which co-solvent dissolves the compound most effectively, creating a high-concentration stock (e.g., 10 mg/mL). DMSO is often the most effective starting point.[8]
Creating the Working Solution: Once you have a high-concentration stock in a neat co-solvent (e.g., 10 mg/mL in DMSO), you can create your final working solution.
Crucial Step - Reverse Addition: Slowly add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer or media. Do NOT add the aqueous buffer to the concentrated stock , as this will cause the compound to immediately precipitate.
Dilution Factor: Be mindful of the final concentration of the co-solvent. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.
Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I added it to my aqueous buffer. What went wrong?
A4: This is a classic problem of supersaturation and is the most common failure point when using co-solvents. You created a thermodynamically unstable supersaturated solution. When the high-concentration stock in a strong organic solvent is rapidly diluted into an anti-solvent (the aqueous buffer), the compound can no longer stay in solution and precipitates.
Troubleshooting Protocol: Precipitation Upon Dilution
Caption: Decision tree for addressing precipitation issues.
Reduce the Final Concentration: Your target concentration may simply be too high for the chosen final co-solvent percentage. Try making a more dilute working solution.
Increase the Final Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% ethanol) can keep the compound in solution.
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water mixture, then dilute that intermediate stock into the final aqueous buffer. This gradual reduction in solvent strength can prevent shocking the system.
Switch to a Surfactant-Based System: If you require a low organic solvent concentration and still face precipitation, co-solvency may not be the right approach. You should consider micellar solubilization.
Q5: I cannot use organic co-solvents in my experiment. How can I prepare a stable, purely aqueous formulation?
A5: Micellar solubilization is the ideal technique for this scenario. It utilizes surfactants (surface-active agents), which are molecules with a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail."
The Mechanism: In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules spontaneously assemble into spherical structures called micelles.[9] The hydrophobic tails face inward, creating a nonpolar core, while the hydrophilic heads face outward, interacting with the water. This nonpolar core is a perfect microenvironment to encapsulate, or "solubilize," poorly soluble molecules like 3-Methoxy-4'-nitro-1,1'-biphenyl, effectively hiding them from the water.[10][11][12]
Caption: Diagram of micellar solubilization of a hydrophobic compound.
Experimental Protocol: Formulation with Surfactants
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are common choices due to their low toxicity and high solubilization capacity.[10]
Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its known CMC. A 1-5% (w/v) solution is a good starting point.
Add the Compound: Add the powdered 3-Methoxy-4'-nitro-1,1'-biphenyl directly to the surfactant solution.
Facilitate Dissolution: Use mechanical stirring, sonication, and gentle heating as described in Section 2 to aid the incorporation of the compound into the micelles. The solution should become clear once the compound is fully solubilized.
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential non-solubilized aggregates and ensure sterility.
Section 5: FAQs and Method Comparison
Q: Can I use pH adjustment to solubilize this compound?
A: Unlikely to be effective. pH adjustment is primarily used for compounds with ionizable functional groups, such as carboxylic acids or amines. By changing the pH, you can convert the group to its charged (salt) form, which is typically much more water-soluble. 3-Methoxy-4'-nitro-1,1'-biphenyl lacks these acidic or basic sites, so altering the pH will not significantly change its charge or solubility.
Q: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v). Many robust cell lines can tolerate up to 1%, but it is always best practice to run a vehicle control (buffer + the same percentage of DMSO you use for your compound) to ensure the solvent itself is not causing any biological effects.
Q: How do I choose between using a co-solvent and a surfactant?
A: The choice depends on the constraints of your downstream application.
Table 2: Comparison of Co-Solvency vs. Micellar Solubilization
Feature
Co-Solvency
Micellar Solubilization
Primary Mechanism
Reduces bulk solvent polarity.
Encapsulates compound in nonpolar micelle cores.
Pros
Simple to prepare, effective for high concentration stocks, uses common lab solvents.
Allows for purely aqueous formulations, low toxicity (with right surfactant), high stability.
Cons
Potential for compound precipitation on dilution, solvent may have biological/toxic effects, may not be suitable for in vivo use.
Can be more complex to formulate, surfactants can interfere with some assays, may have lower loading capacity than pure organic solvents.
Best For...
Preparing high-concentration stocks for serial dilution in in vitro screening, organic reactions.
Final formulations for cell-based assays with solvent sensitivity, in vivo studies, preparing stable aqueous solutions.
References
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
Verma, S., & Rawat, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
Pawar, P., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Sharma, D., & Saini, S. (n.d.).
Kumar, S., & Singh, S. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
Filo. (n.d.). How does co-solvency increase solubility. Filo.
Al-Kassas, R., et al. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Wisdomlib.
Gaucher, G., et al. (n.d.). Micellar solubilization of drugs. ResearchGate. [Link]
Gaucher, G., et al. (n.d.).
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
Wikipedia contributors. (n.d.). Micellar solubilization. Wikipedia. [Link]
(n.d.).
Ali, H. S., & York, P. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech.
(n.d.). Methods of solubility enhancements. Slideshare.
National Center for Biotechnology Information. (n.d.). 3'-Methoxy-4'-nitro-[1,1'-biphenyl]-4-ol. PubChem. [Link]
Patel, J., et al. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics.
(n.d.). Solubility Enhancement Methods. IJIRT.
(n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Technical Support Center: Purification Strategies for Nitro-Biphenyls
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenge of purifying nitro-biphenyl compounds t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenge of purifying nitro-biphenyl compounds that present as sticky, oily, or amorphous precipitates. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot these challenging separations effectively.
Section 1: Understanding and Addressing the "Sticky Precipitate" Problem
Q1: My nitro-biphenyl product has crashed out of solution as a sticky oil instead of a crystalline solid. What is happening and what are my immediate steps?
A1: This phenomenon, known as "oiling out," is a common hurdle in the crystallization of organic compounds, especially those with complex functionalities like nitro-biphenyls.[1] Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality:
High Supersaturation Above the Melting Point: If the solution becomes saturated at a temperature that is higher than the melting point of your compound (or a melting point depressed by impurities), the compound will separate as a molten liquid.[2]
High Impurity Load: Impurities disrupt the formation of an ordered crystal lattice. Their presence can significantly lower the melting point of the mixture and inhibit nucleation, favoring the formation of an amorphous oil.[3]
Rapid Cooling: Drastic and rapid cooling does not provide sufficient time for molecules to orient themselves into a well-defined crystal lattice. This kinetic trapping leads to a disordered, amorphous state.[4][5]
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution indiscriminately and rapidly.[6]
Immediate Troubleshooting Workflow:
The first step is not to discard the experiment but to systematically troubleshoot. The goal is to gently coax the system toward thermodynamic equilibrium, which favors crystal formation.
Caption: A decision tree for immediate actions when a compound oils out.
Section 2: Systematic Purification Strategies
If initial troubleshooting fails, a more systematic approach to purification is required. The choice of method depends on the nature of the impurities and the scale of your experiment.
Strategy 1: Recrystallization Optimization
Recrystallization remains the most powerful and scalable purification technique for solids. Success hinges on selecting the correct solvent system.[7][8]
Q2: How do I strategically select a solvent system to achieve crystalline nitro-biphenyls and avoid oiling out?
A2: The ideal solvent is one where your nitro-biphenyl has high solubility at elevated temperatures but low solubility at room temperature or below.[2][9] For nitro-biphenyls, which possess both non-polar (biphenyl core) and polar (nitro group) characteristics, a mixed-solvent system is often the key to success.
Single-Solvent Screening:
Test solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.
Solvent
Boiling Point (°C)
Polarity Index
Suitability for Nitro-Biphenyls
Ethanol
78
5.2
Often a good starting point. Can be paired with water.
A versatile solvent, often paired with hexanes.[1]
Toluene
111
2.4
Good for dissolving the biphenyl core; consider for less polar analogs.[11]
Hexanes/Heptane
~69 / ~98
~0.1
Typically used as the "poor" or "anti-solvent."
Water
100
9.0
Generally a poor solvent unless the molecule has additional polar groups.
The Mixed-Solvent Strategy:
This is the most effective method for compounds that are either too soluble or poorly soluble in common single solvents. The principle is to dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble) and then add a hot "poor" solvent (the "anti-solvent," in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to clarify the solution before it is allowed to cool slowly.[3]
Overcoming steric hindrance in 3-Methoxy-4'-nitro-1,1'-biphenyl derivatives
Technical Support Center: Advanced Biaryl Synthesis Topic: Overcoming Steric & Electronic Barriers in 3-Methoxy-4'-nitro-1,1'-biphenyl Derivatives Executive Summary: The Structural Challenge Welcome to the Advanced Synth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Biaryl SynthesisTopic: Overcoming Steric & Electronic Barriers in 3-Methoxy-4'-nitro-1,1'-biphenyl Derivatives
Executive Summary: The Structural Challenge
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard Suzuki-Miyaura protocols (e.g., Pd(PPh3)4/Na2CO3) have failed to generate your target 3-Methoxy-4'-nitro-1,1'-biphenyl derivatives in high yield.
While the core scaffold is not inherently sterically locked (dihedral angle ~44°), researchers frequently encounter failure when synthesizing ortho-substituted derivatives (e.g., 2-substituted or 2'-substituted analogs).
The Twin Challenges:
Steric Hindrance: Ortho-substituents (at C2/C6 or C2'/C6') significantly retard the transmetallation step of the catalytic cycle.
Electronic Instability: The 4'-nitro group (electron-withdrawing) accelerates oxidative addition but can destabilize the palladium intermediate. Conversely, electron-rich methoxy-boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.
Diagnostic Module: Identify Your Failure Mode
Before altering your protocol, use this logic flow to diagnose the root cause of the reaction failure.
Figure 1: Diagnostic logic flow to distinguish between steric hindrance (kinetic failure) and substrate instability (decomposition).
The "Toolkit": Reagent Selection for Hindered Systems
To overcome the steric barrier of ortho-substituted 3-methoxy-4'-nitro derivatives, you must abandon "Generation 1" catalysts (e.g., Pd(PPh3)4).
A. Ligand Selection: The Buchwald Strategy
For hindered biaryls, dialkylbiarylphosphine ligands are required.[1] They promote oxidative addition via electron richness and facilitate reductive elimination via steric bulk.[2]
Ligand
Application Case
Why it works here
SPhos
Primary Recommendation. General hindered couplings.
The methoxy groups on SPhos provide stability and allow the active Pd(0) species to accommodate the bulky nitro-biphenyl intermediate.
Larger isopropyl groups create a "pocket" that forces the product off the metal center (accelerating reductive elimination).
RuPhos
Electron-rich/deactivated aryl halides.
Use if your nitro-group is on the boronic acid side and you are coupling a deactivated chloride.
B. Base & Solvent System
The choice of base dictates the concentration of the active "boronate" species (
).
Standard (K3PO4 / Toluene / Water): The "Gold Standard" for hindered substrates. The biphasic system allows slow release of the boronate, matching the rate of the hindered transmetallation step.
Anhydrous (CsF / Dioxane):CRITICAL if you observe protodeboronation. If your 3-methoxyphenylboronic acid is decomposing (turning into anisole), switch to anhydrous conditions using Cesium Fluoride.
Optimized Protocol: Synthesis of Hindered Derivatives
Scenario: Coupling 2-substituted-1-bromo-4-nitrobenzene with 2-substituted-3-methoxyphenylboronic acid (Tetra-ortho or Tri-ortho hindered).
Catalyst Activation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add dry Toluene (anhydrous). Stir at RT for 5 minutes. Note: The solution should turn from orange to pale yellow/colorless, indicating ligation.
Substrate Addition: Add the aryl bromide (1.0 equiv) and the boronic acid (1.5 equiv). Note: Excess boronic acid is required to account for protodeboronation losses.
Base Addition: Add solid K3PO4. Then add the degassed water.
Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the enemy of active SPhos species.
Reaction: Seal and heat to 100°C for 12–24 hours.
Workup: Cool to RT. Filter through Celite. The 4'-nitro group makes the product polar; ensure you use a gradient (e.g., 0-20% EtOAc/Hexanes) during purification.
Mechanistic Insight: The Steric Bottleneck
Why does this specific reaction fail? The diagram below illustrates the catalytic cycle, highlighting the "Transmetallation Trap" caused by the ortho-substituents and the nitro-electronic effects.
Figure 2: The Suzuki-Miyaura cycle showing the competition between the slow, sterically hindered transmetallation step and the rapid decomposition of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately, and I get no yield. Why?A: "Pd Black" formation indicates the catalyst has decomposed. This happens when the oxidative addition is fast (due to the 4'-nitro group) but the transmetallation is too slow (due to sterics). The Pd(II) species sits idle and aggregates.
Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Use SPhos, which stabilizes the Pd(II) intermediate.
Q2: I see the product mass by MS, but I also see a large peak corresponding to "Ar-H" (Anisole derivative).A: This is protodeboronation . Your 3-methoxyphenylboronic acid is hydrolyzing instead of coupling. The 3-methoxy group is electron-donating, which actually stabilizes the boronic acid relative to 2-substituted versions, but if you have ortho-substituents, the rate of coupling slows down, allowing decomposition to take over.
Fix: Switch to anhydrous conditions . Use CsF (2 equiv) in dry Dioxane at 100°C. If there is no water, hydrolysis cannot occur.
Q3: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid?A: Yes, and you often should. Bpin esters are more stable towards protodeboronation than free boronic acids. However, they are slower to transmetallate. If using Bpin, you must use a hydrolytic base (like Ba(OH)2 or K3PO4/Water) to hydrolyze it in situ, or use the anhydrous fluoride method (CsF activates Bpin directly).
Q4: How does the 4'-nitro group affect the purification?A: The nitro group makes the molecule significantly more polar and "sticky" on silica compared to standard biaryls. It also makes the compound UV-active.
Tip: If your product streaks on the column, add 1% Triethylamine to your eluent to neutralize acidic silica sites that might interact with the nitro/push-pull system.
References
Protocol for SPhos/XPhos: Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121.[4] Link
Scale-up & Screening: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Nitro-Biphenyl Synthesis: Li, Y., et al. (2012).[6] 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl.[6] Acta Crystallographica Section E, E68, o1292.[6] Link
Enhancing purity of 3-Methoxy-4'-nitro-1,1'-biphenyl for optical applications
Welcome to the OptiPure™ Technical Support Center. Subject: Purification Protocols for Optical-Grade (NLO) Applications Ticket ID: OP-MNB-NLO-999 Assigned Scientist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the OptiPure™ Technical Support Center.Subject: Purification Protocols for Optical-Grade (NLO) Applications
Ticket ID: OP-MNB-NLO-999
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Optical Purity Standard
You are likely synthesizing 3-Methoxy-4'-nitro-1,1'-biphenyl (MNB) for Non-Linear Optical (NLO) applications, such as second-harmonic generation (SHG) or terahertz wave generation. For these applications, "chemical purity" (98%) is insufficient. You require "optical grade" purity (>99.95%) .
Trace impurities in NLO crystals cause three catastrophic failure modes:
Optical Scattering: Caused by inclusions or grain boundaries from rapid growth.
Absorption Losses: Caused by transition metal residues (specifically Palladium from Suzuki coupling).
Lowered Damage Threshold: Impurities act as "hot spots" that absorb laser energy, causing the crystal to crack.
This guide provides a self-validating workflow to transition your material from Crude Synthesis to Optical Grade Crystal.
Module 1: The Palladium Protocol (Critical Step)
Issue: The Suzuki-Miyaura coupling used to synthesize MNB leaves residual Palladium (Pd). Even at 50 ppm, Pd causes significant darkening and laser absorption.
Target: < 1 ppm Pd content.
Troubleshooting: "My crystals have a grey/brown tint despite recrystallization."
Diagnosis: Palladium contamination.[1] Standard recrystallization does not effectively remove Pd nanoparticles.
The Solution: Chelation & Scavenging
Do not rely solely on column chromatography. Use a functionalized silica scavenger immediately after the reaction workup.
Protocol:
Dissolution: Dissolve crude MNB in THF or Dichloromethane (DCM).
Scavenging: Add Thiol-functionalized Silica (Si-Thiol) or DMT-functionalized Silica (0.5 equivalents relative to catalyst loading).
Incubation: Stir at 40°C for 2 hours. The functionalized silica binds Pd(0) and Pd(II) species irreversibly.
Filtration: Filter through a 0.45 µm PTFE pad. The filtrate should be visibly clearer.
Validation: Color is a crude indicator; ICP-MS is the gold standard.
Module 2: Purification Workflow Logic
The following diagram illustrates the decision matrix for purifying MNB based on impurity types.
Figure 1: Logical workflow for removing specific contaminant classes (Metals vs. Isomers).
Module 3: Advanced Purification (Zone Refining)
Issue: "I have >99% purity by HPLC, but my laser damage threshold is still low."
Diagnosis: Trace organic impurities (homocoupling byproducts) are incorporated into the crystal lattice.
The Solution: Zone Refining
Zone refining is the gold standard for organic NLO materials. It relies on the Distribution Coefficient (k) . Impurities generally have
, meaning they prefer the liquid (melt) phase over the solid phase. By moving a molten zone through the solid, impurities are swept to the end of the ingot.[2][3]
Prerequisites:
Material must melt without decomposition (MNB melts ~80-120°C depending on exact polymorph; verify by DSC).
Material must be initially purified to >98% (Zone refining is a polishing step, not a bulk separation method).
Zone Refining Protocol:
Loading: Pack pre-purified MNB into a clean borosilicate glass tube under Nitrogen or Argon.
The Setup: Use a vertical zone refiner with a resistive ring heater.
Parameters:
Zone Width: 5–10 mm.
Travel Speed: 2–5 mm/hour (Slow speed is critical for equilibrium).
Passes: 10–20 passes.
Harvesting: Discard the bottom 20% (impurity sink). The middle and top sections will be optical grade.
Figure 2: Mechanism of Zone Refining. As the heater moves, impurities remain in the molten zone and are transported to the end of the tube.[3]
Module 4: Solubility & Crystallization Guide
Issue: "My crystals are small and occluded (cloudy)."
Diagnosis: Fast precipitation traps solvent.
Solution: Use a binary solvent system with slow evaporation or cooling.
Recommended Solvent Systems for MNB:
Solvent System
Ratio (v/v)
Method
Outcome
Ethanol / Acetone
3:1
Slow Cooling
Large, prismatic crystals. Good for bulk purification.
Methanol
100%
Evaporation
Smaller needles. Good for removing polar impurities.[4]
Ethyl Acetate / Hexane
1:4
Diffusion
High purity, but slower growth rate.
Toluene
100%
Cooling
Avoid. Toluene inclusions are difficult to remove.
Protocol for Optical Growth:
Saturate solution at 50°C.
Filter through 0.2 µm membrane (remove dust/seeds).
Cool at a rate of 0.5°C per hour to Room Temperature.
Harvest crystals and wash with cold Hexane.
Module 5: Validation (FAQ)
Q: How do I know if my MNB is "Optical Grade"?A: Standard HPLC is insufficient. Use Differential Scanning Calorimetry (DSC) .
Standard: Broad melting peak (>2°C range).
Optical Grade: Sharp melting peak (<0.5°C range).
Check: The melting point of pure nitro-methoxy-biphenyls is sensitive to impurities. A depressed melting point indicates contamination.
Q: Can I use Activated Carbon instead of Si-Thiol?A: Yes, but with caution. Carbon can adsorb the product itself (MNB is aromatic and flat). If using carbon, use "SX-Ultra" grades and limit contact time to 15 minutes.
Q: My HPLC shows two peaks with the same mass. What is it?A: Likely a regioisomer (e.g., 3-methoxy-2'-nitro...). Suzuki coupling can sometimes yield isomers if the boronic acid de-boronates and re-couples.
Fix: These isomers have different dipole moments. Use Flash Chromatography with a very shallow gradient (e.g., 0-5% EtOAc in Hexane over 30 mins).
References
Suzuki-Miyaura Coupling & Pd Removal
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Zone Refining of Organic Materials
Pfann, W. G. (1958). Zone Melting. John Wiley & Sons. (The foundational text on the physics of zone refining).
Liu, Y., et al. (2016). High-Purity Organic Crystal Growth for Optoelectronics. Nature Communications. Link
Interpreting 1H NMR spectrum of 3-Methoxy-4'-nitro-1,1'-biphenyl
An In-Depth Guide to the Structural Elucidation of 3-Methoxy-4'-nitro-1,1'-biphenyl: A Comparative Analysis of Spectroscopic Techniques For professionals in drug discovery and chemical research, the unambiguous structura...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Elucidation of 3-Methoxy-4'-nitro-1,1'-biphenyl: A Comparative Analysis of Spectroscopic Techniques
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted biphenyl, a scaffold of significant interest in medicinal chemistry and materials science due to its versatile synthetic utility and presence in pharmacologically active molecules[1]. Accurate and comprehensive characterization is not merely a procedural step but a prerequisite for reliable downstream applications, ensuring that biological or material properties are correctly attributed to the intended molecular entity.
This guide provides a senior-level perspective on the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4'-nitro-1,1'-biphenyl. Moving beyond a simple data report, we will dissect the expected spectrum with a rationale grounded in chemical principles, comparing the insights gained from ¹H NMR with those from complementary analytical techniques. Our objective is to equip researchers with a robust analytical strategy for this class of compounds, emphasizing a multi-technique approach for self-validating results.
Part 1: A Detailed Interpretation of the ¹H NMR Spectrum
Proton NMR (¹H NMR) spectroscopy is the preeminent tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Molecular Structure and Electronic Environment
To interpret the spectrum, we must first analyze the molecule's structure and the electronic influence of its substituents. The molecule consists of two phenyl rings linked by a C-C single bond.
Ring A (Methoxy-substituted): The methoxy group (-OCH₃) at the C3 position is a powerful electron-donating group (EDG) through resonance. This effect increases electron density primarily at the ortho (C2, C4) and para (C6) positions, causing the attached protons to be shielded and resonate at a higher field (lower ppm).
Ring B (Nitro-substituted): The nitro group (-NO₂) at the C4' position is a potent electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields the entire ring, particularly the ortho protons (H3', H5'), causing them to resonate at a significantly lower field (higher ppm).
Molecular Structure of 3-Methoxy-4'-nitro-1,1'-biphenyl with Proton Numbering
Caption: Structure of 3-Methoxy-4'-nitro-1,1'-biphenyl with proton designations.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The following table outlines the predicted spectral data. These predictions are synthesized from spectral data of analogous compounds, including 3,4-dimethoxy-4'-nitro-1,1'-biphenyl[2] and 4'-nitro-[1,1'-biphenyl]-3-carbonitrile[3], and foundational NMR principles[4][5].
Proton(s)
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
Coupling Constant (J, Hz)
Rationale
H3', H5'
~ 8.30
2H
Doublet (d)
Jortho ≈ 8.8 Hz
Strongly deshielded by the adjacent -NO₂ group. Appears as a classic doublet of an AA'BB' system.
H2', H6'
~ 7.72
2H
Doublet (d)
Jortho ≈ 8.8 Hz
Coupled to H3'/H5'. Less deshielded than H3'/H5' but still downfield due to the influence of the nitro group and the adjacent phenyl ring.
H2
~ 7.20
1H
Triplet (t) or ddd
Jortho ≈ 7.8 Hz, Jmeta ≈ 1.5 Hz
Ortho to the biphenyl linkage and ortho to the methoxy group. Experiences complex splitting from H4, H6, and a small long-range coupling.
H4
~ 7.15
1H
Doublet of doublets (dd)
Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz
Ortho to the methoxy group, showing shielding. Coupled to H2 and H5.
H6
~ 7.38
1H
Triplet (t)
Jortho ≈ 7.9 Hz
Para to the methoxy group. Coupled to H2 and H5.
H5
~ 6.95
1H
Doublet of doublets (dd)
Jortho ≈ 8.2 Hz, Jmeta ≈ 2.5 Hz
Meta to the methoxy group. Least affected proton on Ring A.
-OCH₃
~ 3.89
3H
Singlet (s)
N/A
Characteristic singlet for methoxy protons, shielded and with no adjacent protons to couple with.
Experimental Protocol and Interpretation Workflow
A robust protocol is essential for acquiring high-fidelity data.
Step-by-Step Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and simplifies interpretation.
Processing: Fourier transform the raw data, followed by phase and baseline correction to obtain a clear spectrum.
¹H NMR Interpretation Workflow
Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is powerful, relying on a single technique is insufficient for definitive proof of structure, especially in regulated environments like drug development. Orthogonal methods, which rely on different physicochemical principles, provide a self-validating system of characterization.
Technique
Principle
Information Provided
Advantages vs. ¹H NMR
Limitations vs. ¹H NMR
¹³C NMR
Measures the resonance of ¹³C nuclei.
Carbon skeleton, number of non-equivalent carbons.
Simpler spectra (no C-C coupling), direct view of carbon environments.
Much lower sensitivity, longer acquisition times.
Mass Spectrometry (MS)
Ionizes molecules and separates them by mass-to-charge ratio.
Molecular weight, elemental formula (HRMS), fragmentation patterns.
Superior sensitivity (sub-picomole), confirms molecular formula.[6]
Provides no information on isomer connectivity (e.g., 2-methoxy vs. 3-methoxy).
HPLC
Differential partitioning of analytes between a stationary and mobile phase.
Purity, quantification, separation of isomers and impurities.
Gold standard for purity assessment and quantification.[7]
Provides no structural information on its own (requires a detector like MS).
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Presence of functional groups.
Fast, non-destructive, good for identifying key functional groups.
Provides little to no information on the overall molecular skeleton.
Data from Complementary Techniques
¹³C NMR: Expect ~12 distinct signals in the aromatic region (110-160 ppm), one signal for the methoxy carbon (~55 ppm), and quaternary carbons (C1, C3, C1', C4') with lower intensity. The carbon attached to the nitro group (C4') will be significantly deshielded.
Mass Spectrometry: The compound C₁₃H₁₁NO₃ has a monoisotopic mass of 229.0739 g/mol . High-Resolution Mass Spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the elemental formula.
IR Spectroscopy: Key vibrational bands would confirm functional groups: C-NO₂ stretching (~1520 cm⁻¹ and ~1340 cm⁻¹), Ar-O-C stretching (~1250 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹).
Part 3: An Integrated Strategy for Structural Validation
For definitive characterization, these techniques should be integrated into a logical workflow. The causality is critical: each step provides confirmation for the next, building a comprehensive and trustworthy data package.
Integrated Analytical Workflow
Caption: An integrated workflow for the synthesis and characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl.
This workflow ensures that purity is established before investing time in detailed structural analysis. Mass spectrometry provides a rapid and crucial check of the molecular formula. Finally, the combined data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides an interlocking, comprehensive, and definitive structural proof.
References
Vertex AI Search, Supporting Information. (n.d.).
Wiley-VCH. (2007). Supporting Information.
Acta Crystallographica Section E: Crystallographic Communications. (2012). 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl. National Institutes of Health.
The Royal Society of Chemistry. (n.d.). Supporting Information for Organic & Biomolecular Chemistry.
Supporting Information. (n.d.).
PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl. National Institutes of Health.
New Journal of Chemistry. (2020). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. The Royal Society of Chemistry.
Mao, S.-L. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
Curphy-Morrison, J. (n.d.). Additivity Constants for Calculating Benzene Chemical Shifts.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
Singh, P., & Kaur, M. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 28-41.
Comparative Guide: FTIR Spectral Analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl
Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-Methoxy-4'-nitro-1,1'-biphenyl . As a critical intermediate in the synthesis of liquid crystals and optoe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-Methoxy-4'-nitro-1,1'-biphenyl . As a critical intermediate in the synthesis of liquid crystals and optoelectronic materials, accurate structural verification of this compound is essential.
This document moves beyond simple peak listing. It compares the spectral "performance" of this specific isomer against its positional isomers (e.g., 4-methoxy variants) to facilitate rigorous quality control. Furthermore, it evaluates the analytical efficacy of Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) methodologies for this specific crystalline matrix.
Structural Analysis & Theoretical Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule consists of two distinct aromatic rings with specific substitution patterns that dictate the "Fingerprint Region" (1500–600 cm⁻¹).
Ring A (3-Methoxy): Meta-disubstituted benzene ring.
Ring B (4'-Nitro): Para-disubstituted benzene ring.
Linker: C-C single bond (biphenyl), allowing torsional rotation but restricted conjugation compared to planar systems.
Predicted & Characteristic Absorption Bands
The following table synthesizes data from standard spectroscopic correlation tables and biphenyl-specific literature.
Technical Note: The conjugation between the nitro group and the biphenyl system may cause a slight redshift (lower wavenumber) in the nitro asymmetric stretch compared to non-conjugated nitrobenzene, typically settling near 1535 cm⁻¹.
Comparative Analysis: Isomeric Differentiation
In drug development and materials synthesis (e.g., Suzuki couplings), a common impurity or alternative candidate is the 4-Methoxy-4'-nitro-1,1'-biphenyl isomer. Distinguishing the 3-methoxy (meta) from the 4-methoxy (para) is the primary challenge.
The "Out-of-Plane" (OOP) Determinant
The region between 900 cm⁻¹ and 650 cm⁻¹ is the "genetic fingerprint" for substitution patterns.
Target Molecule (3-Methoxy): Contains one meta-substituted ring and one para-substituted ring.
Expectation: A complex pattern containing both the para-band (~850 cm⁻¹) AND the meta-bands (~780 cm⁻¹, ~690 cm⁻¹).
Alternative (4-Methoxy): Contains two para-substituted rings.
Expectation: A simplified OOP region dominated by a single, very intense band near 810–840 cm⁻¹ (due to symmetry overlap).
Methodological Comparison: ATR vs. KBr
For this specific solid crystalline compound, the choice of sampling technique significantly impacts data quality.
Superior. Sharp peaks, ideal for splitting closely spaced aromatic bands.
Moderate. Peak broadening can occur due to poor contact.
Peak Position
"True" absorbance frequencies.
Shifted. Peaks at lower wavenumbers (fingerprint) appear more intense and slightly shifted due to depth of penetration () dependence.
Suitability
Recommended for Publication. Essential for resolving the complex OOP region (700-900 cm⁻¹).
Recommended for QC. Good for quick "pass/fail" on the Nitro/Methoxy functional groups.
Artifacts
Water bands (3400 cm⁻¹) if KBr is wet.
Diamond absorption (2300-1900 cm⁻¹) may obscure weak overtones.
Experimental Protocol
Synthesis & Purification Context
Synthesis: Palladium-catalyzed Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene.
Purification: Recrystallization from Ethanol/Methanol is required to remove homocoupling impurities (biphenyls) which complicate the aromatic region.
KBr Pellet Preparation (Reference Standard)
Grinding: Mix 1–2 mg of dry 3-Methoxy-4'-nitro-1,1'-biphenyl with ~200 mg of spectral-grade KBr in an agate mortar.
Homogenization: Grind until the mixture is a fine, non-reflective powder (particle size < wavelength of IR light to minimize scattering).
Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Apply 8–10 tons of pressure for 2 minutes.
Inspection: The resulting pellet should be transparent or slightly translucent. Opaque white pellets indicate moisture or insufficient pressure.
ATR Acquisition (Rapid Screening)
Crystal Check: Ensure the Diamond/ZnSe crystal is clean (background scan should be flat).
Deposition: Place ~5 mg of solid sample on the crystal center.
Contact: Apply maximum pressure using the anvil clamp. Note: As a crystalline aromatic, this compound is hard. Poor pressure will result in a noisy baseline.
Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for comparison with library KBr spectra.
Visualization of Analytical Logic
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher in confirming the identity of the molecule based on spectral features.
Caption: Logical workflow for distinguishing the target 3-methoxy isomer from common impurities using FTIR spectral markers.
This diagram illustrates the process from synthesis to data validation.
Caption: Experimental workflow comparing the utility of KBr vs. ATR methods for final product verification.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
NIST Chemistry WebBook. Nitrobenzene and Biphenyl IR Spectra. National Institute of Standards and Technology. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context for synthesis and impurities). Available at: [Link]
Specac Application Notes. Comparison of KBr Pellets vs ATR for Solid Analysis. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
Mass spectrometry fragmentation patterns of 3-Methoxy-4'-nitro-1,1'-biphenyl
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentatio...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-Methoxy-4'-nitro-1,1'-biphenyl . As a common intermediate in Suzuki-Miyaura cross-coupling reactions and a scaffold in drug discovery (e.g., kinase inhibitors), characterizing this molecule requires distinguishing it from its positional isomers (e.g., 4-methoxy analogues) and metabolic derivatives.
This document compares the Electron Ionization (EI) and Electrospray Ionization (ESI) patterns of the target molecule against key alternatives, establishing a self-validating protocol for structural confirmation.
Structural Analysis & Theoretical Fragmentation
The molecule consists of two phenyl rings connected by a single bond (biphenyl core). The fragmentation logic is governed by the competition between the nitro group (electron-withdrawing) on Ring B and the methoxy group (electron-donating) on Ring A.
Key Lability Points:
The Nitro Group (-NO₂): In EI, nitroarenes typically undergo a rearrangement to a nitrite ester (
) followed by the loss of () or direct loss of ().
The Methoxy Group (-OCH₃): Typically loses a methyl radical (
, ) to form a quinoid-like cation, or formaldehyde (, ).
The Biphenyl Linker: The
bond is hyper-stable due to conjugation. Cleavage between rings is rare in low-energy EI but possible under high-energy collision-induced dissociation (CID).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the fragmentation behavior of the target molecule (3-Methoxy) against its most common isomer (4-Methoxy) and the non-methoxylated core.
Critical Insight: The position of the methoxy group (Meta vs. Para) dictates the stability of the
ion. In the 4-methoxy (para) isomer, the oxygen lone pair can donate electrons directly to the ring to stabilize the positive charge (Quinoid resonance). In the 3-methoxy (meta) target, this resonance is forbidden, making the loss of methyl radical less favorable and the loss of the nitro group relatively more prominent.
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the competing pathways for the target molecule.
Caption: Competing fragmentation pathways for 3-Methoxy-4'-nitro-1,1'-biphenyl under Electron Ionization (70 eV).
Experimental Protocols
To ensure reproducibility and accurate differentiation, follow these standardized protocols.
A. GC-MS (Electron Ionization) - Structural Fingerprinting
Best for: Isomer differentiation and library matching.[2]
Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Dichloromethane.
Inlet: Splitless mode, 250°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
Oven Program:
Start: 80°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min at 280°C.
MS Source: 230°C, 70 eV.
Scan Range: m/z 50–400.
B. LC-MS (Electrospray Ionization) - Molecular Weight Confirmation
Best for: High-throughput screening and biological matrices.[3]
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Ionization Mode:Positive Mode (+ESI) is often weak for nitro-aromatics due to electron withdrawal. Negative Mode (-ESI) is recommended if the nitro group can capture an electron or if adducts form.
Note: Nitro compounds often fly well as radical anions
in negative mode or form adducts in positive mode.
Differentiation Note: ESI is "soft" ionization. You will likely see the molecular ion (
for ) with minimal fragmentation. To distinguish isomers in LC-MS, you must use MS/MS (CID) with a collision energy of 20-40 eV to induce the losses described in the EI section ().
Workflow Logic (Self-Validating System)
The following diagram outlines the decision-making process to confirm the identity of the target molecule.
Caption: Logical workflow for distinguishing 3-methoxy from 4-methoxy isomers using GC-MS peak intensities.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules regarding nitro and methoxy groups).
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general nitro-biphenyl fragmentation patterns).
Schröder, E., et al. (2016). "Differentiation of isomeric methoxy-nitro-biphenyls by mass spectrometry." Journal of Mass Spectrometry.
PubChem. (2025).[4] Compound Summary: 4'-Methoxy-3-nitro-1,1'-biphenyl.[4] National Library of Medicine. Retrieved from [Link] (Verification of isomer existence and properties).
Technical Guide: X-ray Diffraction Characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl
Comparative Analysis of Isomeric Packing and Structural Integrity Executive Summary This guide details the structural characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl (3-MNBP) using Single Crystal (SC-XRD) and Powder...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Isomeric Packing and Structural Integrity
Executive Summary
This guide details the structural characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl (3-MNBP) using Single Crystal (SC-XRD) and Powder X-ray Diffraction (PXRD).
In drug development and materials science (specifically Non-Linear Optics, NLO), the precise position of substituents on the biphenyl core dictates the dihedral angle between phenyl rings. While the common alternative 4-Methoxy-4'-nitrobiphenyl tends toward planarity and centrosymmetric packing (often nullifying NLO response), the 3-methoxy isomer introduces steric torsion. This guide provides the protocol to validate this non-planar conformation, a critical quality attribute for solubility profiles and optical activity.
Part 1: The Crystallographic Imperative
Why XRD? While NMR (
H, C) confirms molecular connectivity, it cannot determine polymorphism or intermolecular packing . For 3-MNBP, the specific arrangement of the methoxy group () relative to the nitro group () governs the lattice energy.
The Structural Hypothesis[1][2][3]
The Alternative (4,4'-isomer): Substituents at para positions allow the biphenyl system to flatten, facilitating
stacking. This often results in high-symmetry space groups (e.g., Pbca), which are thermodynamically stable but optically passive.
The Target (3,4'-isomer): The meta-methoxy group creates steric hindrance with the ortho-hydrogens, forcing a twisted dihedral angle (
). This twist disrupts centrosymmetry, potentially crystallizing in chiral space groups (e.g., ) favorable for Second Harmonic Generation (SHG).
Part 2: Comparative Analysis (Target vs. Alternative)
This section compares the characterization metrics of 3-MNBP against its linear isomer.
Table 1: Structural & Performance Metrics
Feature
Target: 3-Methoxy-4'-nitro-1,1'-biphenyl
Alternative: 4-Methoxy-4'-nitro-1,1'-biphenyl
Molecular Geometry
Twisted (Dihedral angle > 30°)
Planar / Quasi-planar
Space Group Trend
Non-centrosymmetric (e.g., , )
Centrosymmetric (e.g., , )
XRD Signature
Distinct low-angle peaks (larger unit cell axes due to twist)
Higher (lower lattice energy due to inefficient packing)
Lower (high lattice energy due to dense packing)
NLO Activity
High Probability (SHG Active)
Low/Null (SHG Inactive)
Table 2: Technique Selection Matrix
Technique
Purpose for 3-MNBP
vs. DSC/TGA
SC-XRD
Gold Standard. Determines absolute configuration and precise dihedral twist.
DSC only gives melting point; cannot distinguish conformational isomers.
PXRD
Bulk Validation. Fingerprinting batch purity and detecting polymorphic contaminants.
TGA detects solvates but cannot identify phase mixing.
Hirshfeld Surface
Interaction Mapping. Visualizes weak vs. interactions.
No thermal equivalent.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural solution.
Figure 1: Workflow for crystallographic characterization of nitro-biphenyl derivatives.
Step-by-Step Methodology
1. Crystal Growth (The Critical Step)
Direct precipitation often yields microcrystalline powder unsuitable for SC-XRD.
Solvent System: Use a binary system of Acetone (Solvent) and Hexane (Antisolvent) .
Protocol: Dissolve 20 mg of 3-MNBP in 2 mL acetone. Layer 1 mL of hexane carefully on top in a narrow vial. Seal with Parafilm, poke one pinhole, and store in the dark at 4°C.
Why: The meta-methoxy group increases solubility compared to the para-isomer; slower diffusion is required to organize the twisted molecules into a lattice.
2. Single Crystal XRD Acquisition
Mounting: Select a block-like yellow crystal (
mm). Mount on a Kapton loop using perfluoropolyether oil.
Temperature: Maintain 100 K (using
stream).
Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling freezes this motion, sharpening high-angle reflections.
Data Collection: Collect full sphere data (redundancy > 4) to ensure accurate absorption correction, especially if using Cu K
radiation.
3. Powder XRD (Bulk Purity)
Sample Prep: Grind 50 mg of bulk material. Back-load into a zero-background holder to minimize preferred orientation (common in plate-like biphenyls).
Scan Parameters:
Range: 3° to 40°
.
Step Size: 0.02°.
Time/Step: 2 seconds (High throughput) or 10 seconds (Rietveld quality).
Part 4: Data Interpretation & Causality
When analyzing the solved structure, focus on these specific parameters to validate the compound's identity and performance.
The Dihedral Angle (
)
Measure the torsion angle between the two phenyl rings (
).
Expectation for 3-MNBP:
.
Significance: This twist prevents the "flat" packing seen in the 4,4'-isomer. If
, suspect incorrect isomer synthesis or a polymorphic transition.
Intermolecular Interactions (Hirshfeld Surface)
Using software like CrystalExplorer:
Surface: Look for red spots near the Nitro oxygen atoms and the Methoxy hydrogens.
Interpretation:
3-MNBP: Dominant interactions are likely ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(hydrogen bonds) and .
4-MNBP (Alternative): Dominant interactions are often
stacking (face-to-face).
Why it matters: The lack of strong
-stacking in 3-MNBP usually correlates to better solubility in organic solvents, a key advantage for processing.
Space Group Verification
Check for Centrosymmetry .
If Space Group is
or : The crystal is centrosymmetric. NLO properties (SHG) will be zero.
If Space Group is
, , or : The crystal is non-centrosymmetric. The material is a candidate for frequency doubling applications.
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-Methoxy-4'-nitrobiphenyl (Refcode: MNBOPH).
[Link]
Smith, K., et al. (1998).[2] "A Novel Method for the Nitration of Simple Aromatic Compounds."[2] The Journal of Organic Chemistry.
[Link][2]
Wolfe, J. P., et al. (1999).[2] "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society.
[Link][2]
European Journal of Chemistry. (2023). "Synthesis, crystal structure... of 4-(tert-butyl)-4-nitro-1,1-biphenyl." (Analogous methodology for nitro-biphenyl characterization).
[Link]
Comparative Guide: Distinguishing 3-Methoxy-4'-nitro-1,1'-biphenyl from Structural Isomers
Part 1: Executive Summary & Structural Landscape[2][3][4] In drug discovery and materials science, 3-Methoxy-4'-nitro-1,1'-biphenyl serves as a critical scaffold, often synthesized via Suzuki-Miyaura cross-coupling.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Landscape[2][3][4]
In drug discovery and materials science, 3-Methoxy-4'-nitro-1,1'-biphenyl serves as a critical scaffold, often synthesized via Suzuki-Miyaura cross-coupling.[1][2][3] However, its structural integrity is frequently compromised by regioisomers arising from impure starting materials or homocoupling side reactions.[1][3]
The critical challenge lies in distinguishing the target Meta-Para substituted system from its Para-Para (4-Methoxy-4'-nitro) and Meta-Meta (3-Methoxy-3'-nitro) isomers.[2][3] These isomers possess identical molecular weights (MW 229.[1][2][3]23) and similar polarity, making standard LC-MS identification insufficient.[1][2][3]
Part 2: Synthesis Context & Impurity Origins[1][2][4]
To understand the separation, one must understand the origin. The target is typically synthesized by coupling 3-methoxyphenylboronic acid with 1-bromo-4-nitrobenzene .[2][3][4]
Primary Risk: Commercial 3-methoxyphenylboronic acid often contains trace amounts of the 4-methoxy isomer.[2][3] This leads to the formation of Isomer A (Para-Para), which co-crystallizes with the target.[1]
Secondary Risk: Oxidative homocoupling of the boronic acid yields 3,3'-dimethoxybiphenyl.[2][3]
Expert Insight: Do not rely solely on Mass Spectrometry. All isomers listed above share the same parent ion (m/z 229.[3]1) or fragmentation patterns that are difficult to distinguish without chromatographic resolution.[1][2][3]
Part 3: NMR Differentiation Strategy (The Gold Standard)
Nuclear Magnetic Resonance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
H NMR) is the definitive method for validation.[3] The distinction relies on identifying the specific splitting patterns of the aromatic protons.[3][5]
Theoretical Splitting Analysis
Target (3-Methoxy-4'-nitro): Contains one 1,3-disubstituted ring (Ring A) and one 1,4-disubstituted ring (Ring B).[1][2][3]
Isomer A (4-Methoxy-4'-nitro): Contains two 1,4-disubstituted rings .[1][2][3]
The Diagnostic Signals
The presence of a Singlet (or narrow Doublet) at the
7.0–7.2 ppm region is the "smoking gun" for the 3-substituted ring.[2][3]
AA'BB' Pattern: • Two symmetric doublets (roof effect).[2][3] • No Singlet.
Ring B (Nitro)
AA'BB' Pattern: • Two doublets (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
~8.3 and ~7.7 ppm).[2][3][4]
AA'BB' Pattern: • Two doublets (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
~8.3 and ~7.7 ppm).[2][3][4]
Summary
Complex Multiplet + AA'BB'
Two sets of AA'BB'
Decision Tree Visualization
Use the following logic flow to interpret your crude NMR data.
Caption: Logic flow for distinguishing biphenyl regioisomers using 1H NMR splitting patterns.
Part 4: Chromatographic Separation (HPLC)[1][2]
Standard C18 columns often fail to resolve regioisomers of biphenyls due to similar hydrophobicity.[2][3] Biphenyl-phase columns are superior here because they utilize
interactions, which are highly sensitive to the shape and electron density distribution of the isomer.[2][3]
Why? The Para-Para isomer (impurity) is less soluble and will crystallize out first or separately.[1][3] If the target is the major product, slow cooling yields pure crystals.
Validation: Check supernatant and crystals by HPLC (Biphenyl column) before pooling.[1][2][3]
References
Chemical Synthesis Database. (2025). 4-methoxy-3-nitro-1,1'-biphenyl Properties and Melting Points. Retrieved from
Royal Society of Chemistry. (2012).[1][2][3][6] Supplementary Information: Synthesis and Characterization of Methoxy-Nitro-Biphenyls. Organic & Biomolecular Chemistry. Retrieved from
National Institutes of Health (NIH). (2012).[1][2][3] Crystal structure of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl. PMC. Retrieved from
A Senior Scientist's Guide to the Safe Disposal of 3-Methoxy-4'-nitro-1,1'-biphenyl
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Methoxy-4'-nitro-1,1'-biphenyl, a compound whose structure necessitates a cautious and informed approach. This document moves beyond a simple checklist, delving into the chemical rationale behind these essential procedures to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Molecule
3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted aromatic compound. Its hazard profile is derived from its constituent functional groups: the biphenyl backbone and the nitro group.
Biphenyl Core: The biphenyl structure is known for its chemical stability and environmental persistence. Related compounds, particularly polychlorinated biphenyls (PCBs), are regulated as persistent organic pollutants due to their resistance to degradation.[1][2] While this compound is not chlorinated, the biphenyl structure itself suggests that it will not readily break down in the environment.
Nitroaromatic Group: Aromatic nitro compounds are a well-documented class of chemicals with potential toxicity.[3] Structurally similar chemicals are known to cause skin and eye irritation.[4][5][6] Furthermore, nitro compounds are often categorized as hazardous waste due to their reactivity and potential for harmful byproducts upon incomplete combustion.[7]
Given these characteristics, 3-Methoxy-4'-nitro-1,1'-biphenyl must be treated as a hazardous substance requiring disposal through a licensed hazardous waste facility.[8]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to establish a safe working environment. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Engineering Controls:
All handling of 3-Methoxy-4'-nitro-1,1'-biphenyl, including weighing, transfers, and spill cleanup, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[6]
Personal Protective Equipment (PPE):
A standard PPE ensemble for handling this compound includes:
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, but always check the manufacturer's compatibility guide.[1][3]
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1][6]
Lab Coat: A standard lab coat should be worn to protect from skin contact.[1]
Respiratory Protection: For situations with a high potential for aerosolization, such as a large spill, a respirator may be necessary.[9] All respirator use must comply with a formal respiratory protection program under OSHA standards.[9]
Disposal Workflow and Step-by-Step Procedures
The proper disposal path depends on whether you are managing routine waste or responding to a spill. The following workflow diagram illustrates the decision-making process.
Personal protective equipment for handling 3-Methoxy-4'-nitro-1,1'-biphenyl
Executive Safety Summary Do not treat this compound as a standard reagent. 3-Methoxy-4'-nitro-1,1'-biphenyl possesses a structural alert common to potent carcinogens: the nitro-biphenyl core .[1] While specific toxicolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Do not treat this compound as a standard reagent.
3-Methoxy-4'-nitro-1,1'-biphenyl possesses a structural alert common to potent carcinogens: the nitro-biphenyl core .[1] While specific toxicological data for this isomer may be sparse, structurally related compounds (e.g., 4-nitrobiphenyl) are known human carcinogens and potent skin sensitizers.[1]
The Critical Risks:
Rapid Transdermal Absorption: Nitroaromatics are lipophilic; they bypass the stratum corneum and can cause methemoglobinemia (interference with oxygen transport in blood) upon skin contact.
Delayed Toxicity: Effects of exposure (mutagenicity/carcinogenicity) are not immediate.
Explosive Potential with Reducers: Like all nitro compounds, this material can react violently with strong reducing agents (hydrides, sulfides).[1][2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this compound in stock concentrations. You must upgrade your barriers based on the state of matter.
The "Why" Behind the Choice
Gloves: Standard thin nitrile gloves offer poor protection against nitroaromatics in organic solvents. The nitro group facilitates permeation through the nitrile polymer matrix, often breaking through in <15 minutes.[1]
Respiratory: As a solid, the primary risk is inhalation of micro-particulates during weighing.[1] As a solution, the risk shifts to solvent vapors carrying the compound.[1]
PPE Selection Table
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Synthesis/Workup)
Rationale
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Laminate Liners (Silver Shield®) under Nitrile
Nitro compounds permeate nitrile rapidly in solution. Laminate is the only barrier for >4 hr protection.
Respiratory
N95 or P100 (if outside hood)
Fume Hood (Face velocity: 100 fpm)
Prevent inhalation of dusts which can be swallowed (mucociliary clearance) or absorbed in lungs.
Body/Skin
Tyvek® Lab Coat (Disposable) + Sleeve Covers
Chemical Resistant Apron (over lab coat)
Cotton coats trap dust and cross-contaminate laundry. Tyvek is single-use/disposable.
Eye Protection
Chemical Goggles (Indirect Vent)
Face Shield + Goggles
Safety glasses do not prevent micro-powder ingress or splashes from wicking around the frame.
PPE Decision Logic (Visualization)
This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the experimental phase.
Figure 1: PPE Selection Logic based on the physical state of 3-Methoxy-4'-nitro-1,1'-biphenyl.[1] Note the escalation to laminate gloves for solutions.
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (Highest Risk of Contamination)
Causality: Static electricity can cause nitro-biphenyl powders to "jump" or disperse, contaminating the balance and the user's cuffs.
Engineering Control: Use a static gun (ionizer) on the weighing boat before adding the compound.
Containment: Place the analytical balance inside a fume hood or a powder containment enclosure.
Technique:
Lay down a "sacrificial" absorbent pad (plastic backed) on the balance table.
Weigh into a tared vial, not paper. Cap immediately.
Wipe the exterior of the vial with a solvent-dampened tissue (acetone/methanol) before removing it from the hood. Dispose of the tissue as hazardous waste.
Phase B: Reaction & Synthesis[1]
Solvent Choice: If possible, avoid solvents that enhance skin permeability (like DMSO) when using this compound, as they will carry the nitroaromatic through the skin faster.[1]
Glassware: Use standard tapered joints with Teflon sleeves or grease to prevent seizing. Nitro compounds can sublime; ensure condensers are chilled effectively.
Phase C: Emergency Spill Response
Do NOT sweep dry powder. Sweeping aerosolizes the carcinogen.
Figure 2: Wet-method spill cleanup workflow to prevent dust aerosolization.
Disposal & Deactivation
Never dispose of this compound down the drain. It is likely toxic to aquatic life and persistent.[3][4][5]
Waste Stream
Protocol
Solid Waste
Collect in a dedicated container labeled "High Hazard: Nitroaromatic."
Liquid Waste
Segregate from oxidizers.[3] Label clearly. Do not mix with metal hydrides (e.g., LiAlH4 waste) as this may trigger exothermic decomposition.[1]
Destruction
High-temperature incineration (>1000°C) is the required method for complete destruction of the biphenyl core.
References
National Institutes of Health (NIH) - PubChem. 4-Nitrobiphenyl Safety Data (Analog Reference). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Centers for Disease Control (CDC) - NIOSH. Protective Clothing and Ensembles. Retrieved from [Link]